Etoperidone hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Propiedades
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52942-31-1 (Parent) | |
| Record name | Etoperidone hydrochloride [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
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DSSTOX Substance ID |
DTXSID30967410 | |
| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
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Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-22-1, 52942-37-7 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-22-1 | |
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| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |
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| Record name | Etoperidone hydrochloride [USAN] | |
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| Record name | Etoperidone hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304398 | |
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| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
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| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOPERIDONE HYDROCHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FSU2FR80J | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etoperidone hydrochloride mechanism of action on serotonin receptors
An In-depth Technical Guide on the Mechanism of Action of Etoperidone Hydrochloride on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone, a phenylpiperazine derivative, is an atypical antidepressant whose mechanism of action is characterized by a complex interaction with multiple neurotransmitter systems, most notably the serotonergic pathways.[1][2] Classified as a serotonin antagonist and reuptake inhibitor (SARI), its therapeutic effects are attributed to a dual action: potent antagonism of specific serotonin receptors and weak inhibition of serotonin reuptake.[3] A crucial aspect of its pharmacology is its extensive metabolism to meta-chlorophenylpiperazine (mCPP), an active metabolite that possesses its own significant and distinct serotonergic activity, thereby contributing to the overall pharmacological profile of etoperidone.[1][3][4] This technical guide provides a comprehensive analysis of etoperidone's mechanism of action at serotonin (5-HT) receptors, consolidating quantitative data, detailing experimental methodologies, and visualizing the key molecular interactions and signaling pathways.
Data Presentation: Quantitative Analysis
The interaction of etoperidone and its active metabolite, mCPP, with serotonin receptors and the serotonin transporter (SERT) has been quantified through various in vitro and in vivo studies. The following tables summarize these key findings for comparative analysis.
Table 1: In Vitro Binding Affinities (Kᵢ) of Etoperidone and mCPP [1][2][5]
| Target | Ligand | Kᵢ (nM) | Species/Tissue | Reference |
| 5-HT₁ₐ Receptor | Etoperidone | 20.2 | Rat Cerebral Cortex | [1][2][5] |
| 85 | Human | [2] | ||
| mCPP | 18.9 | Rat Cerebral Cortex | [2][5] | |
| 5-HT₂ₐ Receptor | Etoperidone | 36 | Human | [1][2] |
| mCPP | - (Antagonist) | - | [3] | |
| 5-HT₂C Receptor | mCPP | - (Agonist) | Human | [2][3] |
| Serotonin Transporter (SERT) | Etoperidone | 890 | Human | [1] |
| mCPP | 230 (IC₅₀) | - | [1] | |
| α₁-Adrenergic Receptor | Etoperidone | 38 | Human | [2] |
| α₂-Adrenergic Receptor | Etoperidone | 570 | Human | [2] |
| D₂ Dopamine Receptor | Etoperidone | 2,300 | Human | [2] |
| H₁ Histamine Receptor | Etoperidone | 3,100 | Human | [2] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: In Vivo Functional Activity of Etoperidone [1][5][6]
| Assay | Endpoint | Value (mg/kg, IP) | Species | Implied Activity | Reference |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | ID₅₀ | 17.4 | Rat | 5-HT₁ₐ Antagonism | [1][5] |
| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.89 | Mouse | 5-HT₂ₐ Antagonism | [1][6] |
| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.29 | Rat | 5-HT₂ₐ Antagonism | [6] |
Core Mechanism of Action at Serotonin Receptors
Etoperidone's primary mechanism involves a multifaceted interaction with the serotonin system, where it demonstrates notable affinity and functional antagonism at key receptor subtypes.[1]
5-HT₁ₐ Receptor: Antagonism
Etoperidone exhibits a significant affinity for the 5-HT₁ₐ receptor, with a Kᵢ value of 20.2 nM in rat cerebral cortical synaptosomes.[1][2][5] The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) that couples to Gᵢ/Gₒ proteins.[7][8] Its activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels and activates G-protein-gated inwardly rectifying K+ channels (GIRK).[1][8]
In vivo functional assays confirm a predominant antagonistic role for etoperidone at this receptor.[5] Specifically, it inhibits the 8-OH-DPAT (a 5-HT₁ₐ agonist)-induced reciprocal forepaw treading in rats with an ID₅₀ of 17.4 mg/kg.[1][5] This suggests that etoperidone blocks the effects of endogenous serotonin at presynaptic autoreceptors on serotonergic neurons and at postsynaptic heteroreceptors, preventing the downstream signaling cascade.[1][9] However, some studies suggest the possibility of weak partial agonism.[5]
5-HT₂ₐ Receptor: Potent Antagonism
Etoperidone is a potent antagonist of the 5-HT₂ₐ receptor, with a Kᵢ value of 36 nM.[1][2] This antagonism is a cornerstone of its therapeutic action, shared by other SARI antidepressants.[3][10] The 5-HT₂ₐ receptor is a GPCR coupled to the Gq/11 pathway.[2][7] Activation by serotonin initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[1][2]
Etoperidone's antagonism at this receptor effectively inhibits this signaling pathway.[1][2] This is supported by in vivo studies where etoperidone robustly inhibits the 5-HTP-induced head-twitch response in mice and rats, with ED₅₀ values of 2.89 mg/kg and 2.29 mg/kg, respectively.[1][6]
Serotonin Transporter (SERT): Weak Inhibition
Etoperidone also interacts with the serotonin transporter (SERT), though with a lower affinity (Kᵢ = 890 nM) compared to its receptor binding affinities.[1] This indicates that etoperidone possesses a weak serotonin reuptake inhibitory effect, which may contribute to its overall antidepressant profile by modestly increasing the synaptic concentration of serotonin.[1]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and in vivo functional assays. The following are generalized methodologies for these key experiments.
Protocol 1: Radioligand Competition Binding Assay (for Kᵢ Determination)
This protocol outlines a typical procedure for determining the binding affinity of a compound for a specific serotonin receptor subtype (e.g., 5-HT₁ₐ, 5-HT₂ₐ).[2][3]
-
Receptor Preparation:
-
Source: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the human recombinant receptor of interest.[2][3][11]
-
Procedure: The tissue or cells are homogenized in an ice-cold buffered solution (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged at high speed (e.g., 40,000 x g) to isolate the membrane fraction containing the receptors. The resulting pellet is washed and resuspended in assay buffer.[11] Protein concentration is determined using a standard method like the Bradford or BCA assay.[11]
-
-
Competitive Binding Assay:
-
Materials: Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ), test compound (etoperidone), assay buffer, and non-specific binding agent (e.g., excess unlabeled serotonin).[2][5][11]
-
Procedure: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (etoperidone).[2]
-
Controls:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled ligand to saturate specific binding sites.[2]
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[11]
-
-
Separation and Quantification:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free (unbound) radioligand.[3][11]
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration.[11]
-
IC₅₀ Determination: The concentration of etoperidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of etoperidone and fitting the data to a sigmoidal dose-response curve.[2]
-
Kᵢ Calculation: The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
-
Protocol 2: In Vivo 5-HTP-Induced Head-Twitch Response (for 5-HT₂ₐ Antagonism)
This behavioral assay in rodents is a classic model to assess the functional antagonism of 5-HT₂ₐ receptors.[1][6]
-
Animals: Male mice or rats are used for the experiment.[1][6]
-
Drug Administration:
-
Animals are pre-treated with the test compound (etoperidone) or vehicle via intraperitoneal (IP) injection.[6]
-
After a set pre-treatment time (e.g., 30-60 minutes), animals are administered 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a surge in serotonin synthesis and subsequent activation of 5-HT₂ₐ receptors.[1][6]
-
-
Behavioral Observation:
-
Immediately following 5-HTP administration, animals are placed in individual observation chambers.
-
The number of head twitches, a characteristic behavioral response mediated by 5-HT₂ₐ receptor activation, is counted for a defined period (e.g., 20-30 minutes).[6]
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the percentage inhibition of the head-twitch response against the dose of etoperidone.
-
The ED₅₀ value, the dose of etoperidone that produces a 50% reduction in the head-twitch response compared to the vehicle-treated group, is calculated.[1][6] A lower ED₅₀ indicates greater in vivo potency as a 5-HT₂ₐ antagonist.
-
Conclusion
This compound exerts its mechanism of action on the serotonin system through a complex and multifaceted profile. Its primary characteristics are potent antagonism at 5-HT₂ₐ receptors and significant antagonism at 5-HT₁ₐ receptors.[1][2][5] This is complemented by weak inhibition of the serotonin transporter.[1] Furthermore, the pharmacological activity of its major metabolite, mCPP, which acts as a 5-HT₂C agonist and 5-HT₂ₐ antagonist, significantly contributes to the drug's overall effect.[1][3] This combined action of receptor blockade and weak reuptake inhibition defines etoperidone's unique position within the class of atypical antidepressants. A thorough understanding of these interactions at a molecular and functional level is critical for the rational design and development of future therapeutics targeting the serotonergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
The Pharmacodynamic Profile of Etoperidone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone hydrochloride is an atypical antidepressant developed in the 1970s.[1] Structurally classified as a phenylpiperazine, it is related to trazodone and nefazodone and is categorized as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2][3] The therapeutic effects of etoperidone are attributed to its complex and multifaceted interactions with multiple neurotransmitter systems, primarily the serotonergic and adrenergic systems.[4][5] A significant portion of its pharmacological activity is mediated by its principal active metabolite, meta-chlorophenylpiperazine (mCPP).[6][7] This technical guide provides a comprehensive overview of the pharmacodynamic profile of this compound, presenting quantitative binding data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a deeper understanding of its mechanism of action.
Mechanism of Action
Etoperidone exhibits a biphasic effect on central serotonin transmission, acting as both a receptor antagonist and a weak serotonin reuptake inhibitor.[4][6] Its primary mechanism of action is characterized by its potent antagonism of serotonin 5-HT2A and α1-adrenergic receptors.[1][8] The activity of etoperidone is significantly influenced by its active metabolite, mCPP, which has its own distinct pharmacological profile, including agonist activity at 5-HT2C receptors.[6] This dual action of the parent drug and its active metabolite results in a complex modulation of the central nervous system.
Quantitative Pharmacodynamic Data
The in vitro binding affinities of etoperidone and its active metabolite, mCPP, for various neurotransmitter receptors and transporters are summarized below. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of this compound
| Target | Ki (nM) | Species/Tissue |
| Serotonin Receptors | ||
| 5-HT1A | 20.2 - 85 | Human, Rat Cerebral Cortex[9][10] |
| 5-HT2A | 36 | Human[8][9] |
| Adrenergic Receptors | ||
| α1-Adrenergic | 38 | Human[8][9] |
| α2-Adrenergic | 570 | Human[8][9] |
| Dopamine Receptors | ||
| D2 | 2,300 | Human[8][9] |
| Histamine Receptors | ||
| H1 | 3,100 | Human[8][9] |
| Muscarinic Receptors | ||
| mACh | >35,000 | Human[9] |
| Monoamine Transporters | ||
| Serotonin (SERT) | 890 | Human[8][9] |
| Norepinephrine (NET) | 20,000 | Human[8] |
| Dopamine (DAT) | 52,000 | Human[8] |
Table 2: Receptor and Transporter Binding Affinities (Ki, nM) of m-Chlorophenylpiperazine (mCPP)
| Target | Ki (nM) | Species/Tissue |
| Serotonin Receptors | ||
| 5-HT1A | 18.9 | Rat Cerebral Cortex[11] |
| 5-HT2A | 32.1 | Human[6] |
| 5-HT2B | 28.8 (Antagonist) | Human[6] |
| 5-HT2C | 3.4 (Agonist/Partial Agonist) | Human[6] |
| Monoamine Transporters | ||
| Serotonin (SERT) | 230 (IC50) | Human Brain[12] |
Key Signaling Pathways
Etoperidone's antagonism of 5-HT2A and α1-adrenergic receptors leads to the inhibition of the Gq/11 signaling pathway.[3] Both of these receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands (serotonin and norepinephrine, respectively), stimulate the Gq/11 protein. This activation of Gq/11 initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13][14] By blocking the initial receptor activation, etoperidone effectively inhibits this entire signaling cascade.
Caption: Inhibition of Gq/11 signaling by etoperidone's receptor antagonism.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are fundamental in determining the binding affinity of a compound for a specific receptor.
General Protocol: Radioligand Competition Binding Assay
This protocol provides a generalized workflow for determining the binding affinity (Ki) of etoperidone for various receptors.
1. Receptor Preparation:
-
Source: Synaptosomal membranes from specific brain regions (e.g., rat cerebral cortex) or cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells) are commonly used.[15]
-
Procedure: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended, and the protein concentration is determined.[9]
2. Radioligand Binding Assay:
-
Materials:
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Prazosin for α1-adrenergic).[9][15]
-
Assay Buffer: A buffer at physiological pH containing ions to optimize binding.
-
Test Compound: this compound.
-
Non-specific Binding Determinate: A high concentration of a non-radiolabeled, potent ligand for the target receptor (e.g., serotonin for 5-HT receptors).[15]
-
-
Procedure:
-
In a multi-well plate, aliquots of the receptor preparation are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of etoperidone are added to compete for binding to the receptors.
-
Separate wells are prepared for the determination of total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled ligand).[9]
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.[15]
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[15]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[15]
-
3. Data Analysis:
-
The concentration of etoperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.[15]
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Caption: Generalized workflow of a radioligand competition binding assay.
Conclusion
The pharmacodynamic profile of this compound is complex, characterized by its antagonist activity at multiple neurotransmitter receptors, most notably 5-HT2A and α1-adrenergic receptors, and weak inhibition of the serotonin transporter. Its activity is further complicated by its active metabolite, mCPP, which possesses a distinct and potent pharmacological profile. The data and methodologies presented in this guide provide a comprehensive foundation for understanding the molecular mechanisms underlying the therapeutic and adverse effects of etoperidone. This detailed knowledge is crucial for researchers and professionals involved in the development of novel therapeutics for psychiatric disorders.
References
- 1. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Etoperidone Hydrochloride: A Historical and Technical Guide for Neuroscience Researchers
An In-depth Exploration of a Pioneering Atypical Antidepressant
Developed in the 1970s by the Italian pharmaceutical company Angelini Francesco ACRAF, the same firm that discovered trazodone, etoperidone hydrochloride stands as a significant, albeit commercially short-lived, molecule in the history of psychopharmacology.[1][2] Introduced in Europe in 1977, this phenylpiperazine derivative was one of the early Serotonin Antagonist and Reuptake Inhibitors (SARIs).[1] Though its clinical use was limited and it was eventually withdrawn, the study of etoperidone provided a crucial foundation for understanding the dual serotonergic and adrenergic mechanisms that informed the development of its successor, nefazodone.[1] This technical guide provides a comprehensive overview of the historical development of etoperidone, its detailed pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used to elucidate its mechanism of action.
Pharmacodynamics: A Dual-Action Mechanism
Etoperidone's primary mechanism of action is characterized by a complex and biphasic effect on the central serotonergic system.[2][3] It functions as both a serotonin receptor antagonist and a weak serotonin reuptake inhibitor.[1] A substantial portion of its pharmacological activity is mediated by its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[2][4]
Receptor and Transporter Binding Affinity
Etoperidone and its primary metabolite, mCPP, interact with a range of neurotransmitter receptors and transporters. Etoperidone exhibits a notable affinity for serotonin 5-HT₂ₐ and α₁-adrenergic receptors, where it acts as an antagonist.[1] Its activity at the serotonin transporter is considerably weaker.[5] The binding affinities (Ki) for etoperidone and mCPP at various human receptors and transporters are summarized in the table below.
| Target Receptor/Transporter | Ligand | Ki (nM) |
| Serotonin Receptors | ||
| 5-HT₁ₐ | Etoperidone | 85 |
| 5-HT₂ₐ | Etoperidone | 36 |
| Adrenergic Receptors | ||
| α₁ | Etoperidone | 38 |
| α₂ | Etoperidone | 570 |
| Monoamine Transporters | ||
| Serotonin (SERT) | Etoperidone | 890 |
| Norepinephrine (NET) | Etoperidone | 20,000 |
| Dopamine (DAT) | Etoperidone | 52,000 |
| Other Receptors | ||
| Dopamine D₂ | Etoperidone | 2,300 |
| Histamine H₁ | Etoperidone | 3,100 |
| Muscarinic Acetylcholine | Etoperidone | >35,000 |
Data compiled from in vitro studies.[5]
In Vivo Preclinical Findings
Early preclinical studies in animal models were instrumental in defining etoperidone's pharmacological profile. A key in vivo model used was the 5-hydroxytryptophan (5-HTP)-induced head-twitch response in rodents, which is a behavioral proxy for 5-HT₂ₐ receptor agonism. Etoperidone was shown to inhibit this response, confirming its 5-HT₂ₐ antagonistic activity.[1][3]
| Preclinical Model | Species | Endpoint | Value |
| 5-HTP-Induced Head Twitch | Mouse | ED₅₀ | 2.89 mg/kg i.p. |
| 5-HTP-Induced Head Twitch | Rat | ED₅₀ | 2.29 mg/kg i.p. |
ED₅₀: Effective dose producing 50% of the maximal effect.[1][3]
Pharmacokinetics: Metabolism and Bioavailability
Etoperidone undergoes extensive metabolism, which significantly influences its pharmacokinetic profile.[2] The presence of its pharmacologically active metabolite, mCPP, adds a layer of complexity to its in vivo effects.[4]
| Pharmacokinetic Parameter | Etoperidone |
| Bioavailability | Highly variable, as low as 12% |
| Time to Peak (Tₘₐₓ) | 1.4 - 4.8 hours |
| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg |
| Apparent Clearance | 1.01 mL/min |
| Protein Binding | Extensive |
| Excretion | ~79% in urine, ~10% in feces |
Data from human studies.[2]
Metabolic Pathways
The metabolism of etoperidone is primarily mediated by the cytochrome P450 enzyme CYP3A4 and proceeds via three main pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation, with the latter yielding the active metabolite mCPP.[4]
Signaling Pathways
Etoperidone's therapeutic and adverse effects are a consequence of its interactions with multiple receptor systems. Its antagonism of 5-HT₂ₐ and α₁-adrenergic receptors, both of which are Gq-coupled, leads to the inhibition of phospholipase C (PLC) activation and subsequent downstream signaling cascades. The weak inhibition of the serotonin transporter (SERT) results in a modest increase in synaptic serotonin levels. The active metabolite, mCPP, further complicates this profile with its own distinct receptor interactions.
Clinical Development and Withdrawal
The effective dose of etoperidone was reportedly poorly tolerated due to the combination of its serotonergic and adrenergic effects, which led to sedative and cardiovascular side effects.[2][4] These tolerability issues likely contributed to its limited market release and eventual withdrawal.[1] The challenges encountered with etoperidone spurred efforts to separate its serotonergic and adrenergic functions, which directly led to the development of its successor, nefazodone.[2][4]
Experimental Protocols
The characterization of etoperidone's pharmacodynamic and pharmacokinetic profiles relied on standard neuroscience and clinical pharmacology methodologies of the time.
Radioligand Receptor Binding Assay (Generalized Protocol)
This protocol provides a general workflow for determining the binding affinity (Ki) of a compound like etoperidone to a specific receptor.
-
Tissue/Cell Preparation:
-
Homogenize post-mortem brain tissue or cultured cells expressing the target receptor in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
-
Binding Assay:
-
Incubate the prepared membranes with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound (etoperidone).
-
Incubations are carried out to equilibrium at a specific temperature.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the target receptors.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Early Phase Clinical Trial Workflow (Inferred)
While specific protocols for etoperidone's clinical trials are not available, a general workflow for a Phase I/II study during that period can be inferred.
Conclusion
Etoperidone represents a pivotal, albeit transient, chapter in the development of atypical antidepressants. Its complex pharmacology, characterized by a dual action on serotonergic and adrenergic systems and the significant contribution of its active metabolite, mCPP, provided valuable insights for the field of neuroscience and drug development. While its clinical journey was curtailed by tolerability issues, the research into etoperidone's mechanism of action laid the groundwork for the next generation of SARIs. The scarcity of detailed public data from its early clinical trials also highlights the evolution of clinical research reporting standards over the decades. For today's researchers, etoperidone serves as an important case study in the intricate balance between multi-receptor pharmacology, therapeutic efficacy, and patient tolerability.
References
- 1. benchchem.com [benchchem.com]
- 2. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Etoperidone Hydrochloride's Binding Affinity for 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of etoperidone hydrochloride's binding affinity for the serotonin 2A (5-HT2A) receptor, a key interaction that defines its pharmacological profile. Etoperidone, a phenylpiperazine derivative, is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2][3] Its mechanism of action is complex, but its potent antagonism at the 5-HT2A receptor is a primary contributor to its therapeutic effects.[4][5][6] This document consolidates quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.
Quantitative Receptor Binding Data
Etoperidone exhibits a distinct binding profile, with a notable affinity for the 5-HT2A receptor. The following table summarizes the in vitro binding affinities (Ki) of etoperidone for various key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.[4][7][8]
| Target Receptor/Transporter | Ki (nM) | Species/Tissue | Reference |
| 5-HT2A Receptor | 36 | Human | [3][4][5] |
| α1-Adrenergic Receptor | 38 | Human | [3][4] |
| 5-HT1A Receptor | 20.2 - 85 | Rat/Human | [3][4][9] |
| α2-Adrenergic Receptor | 570 | Human | [3][4] |
| Serotonin Transporter (SERT) | 890 | Human | [3][4][5] |
| D2 Dopamine Receptor | 2,300 | Human | [3][4] |
| H1 Histamine Receptor | 3,100 | Human | [3][4] |
| Muscarinic ACh Receptors | >35,000 | Human | [3][4] |
Table 1: In vitro binding affinities (Ki) of Etoperidone for various receptors and transporters.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of etoperidone's binding affinity (Ki) for the 5-HT2A receptor is primarily achieved through in vitro radioligand competition binding assays.[1][4] This method measures the ability of an unlabeled compound (etoperidone) to displace a specific radiolabeled ligand from its receptor.
Generalized Protocol for 5-HT2A Receptor Binding Assay
This protocol is a representative methodology for determining the Ki value of a test compound like etoperidone at the human 5-HT2A receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT2A receptor.[1][4] Alternatively, homogenized brain tissue from animal models (e.g., rat frontal cortex) can be used.[1][10]
-
Radioligand: [3H]Ketanserin, a selective 5-HT2A receptor antagonist, is commonly used.[4][10]
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like MgCl2.[4]
-
Non-specific Binding Determiner: A high concentration of a potent, unlabeled 5-HT2A ligand (e.g., spiperone or unlabeled ketanserin) to saturate all specific binding sites.[4]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) are used to separate bound from free radioligand.[4][10]
-
Scintillation Counter: For quantifying the radioactivity trapped on the filters.[4]
2. Assay Procedure:
-
Aliquots of the receptor membrane preparation are incubated in the assay buffer.
-
A fixed concentration of the radioligand ([3H]Ketanserin), typically at or below its dissociation constant (Kd), is added to all tubes.[4]
-
A range of increasing concentrations of the unlabeled test compound (etoperidone) is added to compete for binding to the 5-HT2A receptors.
-
A separate set of tubes containing the radioligand and a saturating concentration of the non-specific binding determiner is included to measure non-specific binding.[4]
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[4]
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.[4]
-
The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[4]
3. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (etoperidone).
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value is determined. The IC50 is the concentration of etoperidone that inhibits 50% of the specific binding of the radioligand.[4]
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the free radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for the radioligand competition binding assay described above.
Caption: Generalized workflow of a radioligand competition binding assay.
5-HT2A Receptor Signaling Pathway
Etoperidone acts as an antagonist at the 5-HT2A receptor, blocking the downstream signaling cascade typically initiated by serotonin. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 pathway.[4][11]
Caption: Inhibition of Gq/11 signaling by Etoperidone's 5-HT2A receptor antagonism.
Upon activation by serotonin, the 5-HT2A receptor stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in various cellular responses.[11][12] By binding to and blocking the 5-HT2A receptor, etoperidone prevents this cascade, thereby modulating serotonergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Etoperidone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of m-Chlorophenylpiperazine (mCPP) in the Pharmacological Effects of Etoperidone: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological contributions of m-chlorophenylpiperazine (mCPP), the principal active metabolite of the atypical antidepressant etoperidone. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate relationship between etoperidone and mCPP, summarizing their distinct yet overlapping receptor interaction profiles and the experimental methodologies used to characterize them.
Introduction
Etoperidone, developed in the 1970s, is a phenylpiperazine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] Its clinical use was limited, but its study has provided valuable insights into the pharmacology of atypical antidepressants.[1] A significant portion of etoperidone's pharmacological activity is not mediated by the parent compound itself, but rather by its primary metabolite, m-chlorophenylpiperazine (mCPP).[1][2] Etoperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form mCPP.[2][3][4][5] This metabolic conversion is a critical determinant of etoperidone's overall pharmacological profile.
Data Presentation: Comparative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki in nM) of etoperidone and mCPP for key neurotransmitter receptors and transporters. It is important to note that variations in experimental conditions across different laboratories can contribute to differences in reported values.[6]
Table 1: Etoperidone - In Vitro Receptor Binding Affinities (Ki in nM)
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 20.2 - 85[2][7][8][9] | Antagonist / Weak Partial Agonist[2][7] |
| 5-HT2A | 36[2][8][9][10] | Antagonist[2][8] |
| Adrenergic Receptors | ||
| α1 | 38[2][8][9][10] | Antagonist[2] |
| α2 | 570[2][8][9][10] | Antagonist[2] |
| Monoamine Transporters | ||
| Serotonin (SERT) | 890[2][8][9][10] | Weak Inhibitor[2] |
| Norepinephrine (NET) | 20,000[2][8][9][10] | Negligible[2] |
| Dopamine (DAT) | 52,000[2][8][9][10] | Negligible[2] |
| Other Receptors | ||
| Dopamine D2 | 2,300[2][8][9] | Negligible[2] |
| Histamine H1 | 3,100[2][8][9] | Negligible[2] |
| Muscarinic Acetylcholine | >35,000[9] | Negligible |
Table 2: m-Chlorophenylpiperazine (mCPP) - In Vitro Receptor Binding Affinities (Ki in nM)
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 18.9 - 20.2[7] | Agonist/Antagonist[7] |
| 5-HT1B | High Affinity[6][11] | Agonist[6][11] |
| 5-HT1D | High Affinity[6][11] | Agonist[6][11] |
| 5-HT2A | 32.1[6] | Antagonist[11] |
| 5-HT2B | 28.8[6] | Antagonist[6][11] |
| 5-HT2C | 3.4[6] | Agonist[6][8][11][12] |
| 5-HT3 | High Affinity[6][11] | Agonist[11] |
| Monoamine Transporters | ||
| Serotonin (SERT) | ~100 - 230[13][14] | Inhibitor/Releasing Agent[6][11] |
| Norepinephrine (NET) | Some Affinity[6][11] | Weak Inhibitor[6][11] |
| Adrenergic Receptors | ||
| α1 | Some Affinity[6][11] | - |
| α2 | 570[15] | - |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacological findings. Below are methodologies for key experiments cited in the characterization of etoperidone and mCPP.
Radioligand Binding Assays
These in vitro assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of etoperidone and mCPP for target receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the receptor of interest.
-
A specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Ketanserin for 5-HT2A receptors).[5][7]
-
Test compounds (etoperidone, mCPP) at various concentrations.
-
A non-specific binding control (a high concentration of a non-labeled ligand, e.g., Serotonin or Haloperidol).[5]
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2 or CaCl2).[5][16]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 27°C or 37°C) to allow the binding to reach equilibrium.[5]
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
5-HTP-Induced Head-Twitch Response in Mice
This in vivo behavioral assay is a reliable proxy for 5-HT2A receptor activation.
Objective: To assess the 5-HT2A receptor agonist or antagonist activity of a test compound.
Animal Model: Male C57BL/6J mice are commonly used.[10]
Procedure:
-
Acclimation: Mice are allowed to acclimate to the testing environment (e.g., a cylindrical arena) for a designated period.[10]
-
Pre-treatment (for antagonists): To test for antagonist effects, animals are pre-treated with the test compound (e.g., etoperidone) at various doses via a suitable route of administration (e.g., intraperitoneal, IP).[18]
-
Induction of Head-Twitches: After a specific pre-treatment time, mice are administered 5-hydroxytryptophan (5-HTP), the precursor to serotonin, to induce head-twitch responses.[12][18][19] Alternatively, a direct 5-HT2A agonist like DOI can be used.[10]
-
Observation: The number of head-twitches (rapid, side-to-side rotational head movements) is counted by trained observers for a defined period (e.g., 20-30 minutes) following 5-HTP or agonist administration.[10][18][20] Video recording and subsequent analysis can also be employed for more objective quantification.[10]
-
Data Analysis: The number of head-twitches in the drug-treated group is compared to a vehicle-treated control group. A significant reduction in head-twitches indicates 5-HT2A antagonist activity. Conversely, induction of head-twitches by a compound administered alone would suggest agonist activity.
Mandatory Visualizations
To better illustrate the relationships and mechanisms discussed, the following diagrams are provided.
Metabolic conversion of Etoperidone to mCPP.
Workflow for a typical Radioligand Binding Assay.
Agonist signaling pathway of mCPP at the 5-HT2C receptor.
Conclusion
The pharmacological actions of etoperidone are intricately linked to its metabolic conversion to mCPP. While etoperidone itself exhibits a notable affinity for α1-adrenergic and 5-HT2A receptors, its serotonergic effects are largely attributed to mCPP.[2] This active metabolite possesses a broad and complex pharmacological profile, acting as an agonist at multiple serotonin receptors, most notably 5-HT2C, and also inhibiting serotonin reuptake.[6][11] The distinct and potent activity of mCPP likely contributes significantly to both the therapeutic and adverse effects observed with etoperidone administration. A thorough understanding of this parent-metabolite relationship is crucial for the rational design and development of novel therapeutics targeting the serotonergic system. This guide provides a foundational repository of quantitative data and experimental methodologies to aid researchers in this endeavor.
References
- 1. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etoperidone - Wikipedia [en.wikipedia.org]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pnas.org [pnas.org]
- 16. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications [mdpi.com]
- 19. Modulation of 5-hydroxytryptamine-induced head-twitch response by drugs acting at GABA and related receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Etoperidone Hydrochloride: A Technical Guide on its Dual Role as a Serotonin Antagonist and Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone is an atypical antidepressant belonging to the phenylpiperazine class of compounds.[1][2][3] Structurally related to trazodone and nefazodone, etoperidone's therapeutic effects are attributed to its complex pharmacological profile, primarily its dual action on the serotonergic system.[1][2] It functions as a serotonin antagonist and reuptake inhibitor (SARI), involving both the blockade of specific serotonin receptors and the inhibition of serotonin reuptake.[1][4] A critical aspect of etoperidone's pharmacology is its extensive metabolism to the active metabolite, m-chlorophenylpiperazine (mCPP), which significantly contributes to its overall serotonergic activity.[2][5][6][7] Although developed in the 1970s, its clinical use has been limited.[1][2]
Pharmacodynamics: Receptor and Transporter Interactions
Etoperidone's mechanism of action is characterized by a multifaceted interaction with multiple neurotransmitter systems, with a pronounced impact on serotonergic pathways.[5] It exhibits a biphasic effect on serotonin transmission, acting as both a receptor antagonist and a weak reuptake inhibitor.[6][8][9]
Quantitative Receptor and Transporter Binding Data
The affinity of etoperidone and its active metabolite, m-chlorophenylpiperazine (mCPP), for various neurotransmitter receptors and transporters is crucial for understanding its pharmacological profile. The following tables summarize the in vitro binding affinities (Ki), which indicate the concentration of the drug required to occupy 50% of the receptors. Lower Ki values signify higher binding affinity.[10]
Table 1: Receptor and Transporter Binding Affinities (Ki) of Etoperidone
| Target | Ki (nM) | Species | Reference |
|---|---|---|---|
| Serotonin Receptors | |||
| 5-HT₁ₐ | 20.2 - 85 | Rat, Human | [2][5] |
| 5-HT₂ₐ | 36 | Human | [2][5] |
| Adrenergic Receptors | |||
| α₁ | 38 | Human | [2] |
| α₂ | 570 | Human | [2] |
| Dopamine Receptors | |||
| D₂ | 2,300 | Human | [2] |
| Histamine Receptors | |||
| H₁ | 3,100 | Human | [2] |
| Muscarinic Receptors | |||
| mACh | >35,000 | Human | [2][10] |
| Monoamine Transporters | |||
| Serotonin (SERT) | 890 | Human | [2][10] |
| Norepinephrine (NET) | 20,000 | Human | [2][10] |
| Dopamine (DAT) | 52,000 | Human |[2][10] |
Table 2: Receptor and Transporter Binding Affinities (Ki) of m-Chlorophenylpiperazine (mCPP)
| Target | Ki (nM) | Species | Reference |
|---|---|---|---|
| Serotonin Receptors | |||
| 5-HT₁ₐ | 18.9 | Rat | [11] |
| 5-HT₂ₐ | Data not readily available |
Functional Activity Profile
Beyond binding affinity, functional assays determine the biological response a compound elicits. Etoperidone primarily acts as an antagonist at several key receptors while weakly inhibiting serotonin reuptake.
Table 3: Functional Activity of Etoperidone
| Target | Action | Quantitative Data | Assay Type | Reference |
|---|---|---|---|---|
| 5-HT₁ₐ Receptor | Antagonist / Weak Partial Agonist | Ki: 20.2 nM, ID₅₀: 17.4 mg/kg | Radioligand Binding, In vivo (rat) | [5][11] |
| 5-HT₂ₐ Receptor | Antagonist | Ki: 36 nM, ED₅₀: 2.89 mg/kg (mice), 2.29 mg/kg (rats) | Radioligand Binding, In vivo (Head-twitch response) | [5][12] |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Ki: 890 nM | Radioligand Binding | [2] |
| α₁-Adrenergic Receptor | Antagonist | Ki: 38 nM | Radioligand Binding |[2] |
The active metabolite, mCPP, also possesses its own distinct and potent serotonergic activity, generally acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[6][7]
Signaling Pathways
1. 5-HT₂ₐ Receptor Antagonism
Etoperidone is a potent antagonist of the 5-HT₂ₐ receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1] Serotonin binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] Etoperidone's antagonism blocks these downstream signaling cascades.[1][5]
Caption: Etoperidone blocks the 5-HT₂ₐ receptor signaling cascade.
2. 5-HT₁ₐ Receptor Antagonism
Etoperidone also demonstrates a notable affinity for the 5-HT₁ₐ receptor, where it acts predominantly as an antagonist.[5][11] The 5-HT₁ₐ receptor is coupled to Gᵢ/Gₒ proteins.[5] Activation of this receptor by serotonin normally inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[5] By blocking this receptor, etoperidone prevents serotonin from exerting its inhibitory effect on the adenylyl cyclase pathway.[5] Some evidence suggests potential weak partial agonism at high doses.[5][11]
Caption: Etoperidone antagonizes the inhibitory 5-HT₁ₐ receptor pathway.
3. Serotonin Reuptake Inhibition
Etoperidone interacts with the serotonin transporter (SERT), though with a lower affinity compared to its receptor binding.[5] This interaction results in a weak inhibition of serotonin reuptake from the synaptic cleft back into the presynaptic neuron.[5][13] This action can contribute to an overall increase in the synaptic concentration of serotonin, augmenting its effects at other serotonin receptors.
Caption: Etoperidone weakly inhibits the serotonin transporter (SERT).
Pharmacokinetics
The pharmacokinetic profile of etoperidone is characterized by highly variable absorption and extensive metabolism.[6][14]
Table 4: Pharmacokinetic Profiles of Etoperidone and its Metabolite mCPP
| Parameter | Etoperidone | m-chlorophenylpiperazine (mCPP) | Reference |
|---|---|---|---|
| Bioavailability (%) | ~12 (highly variable) | 12 - 84 (highly variable) | [6][9][14] |
| Time to Peak (Tmax) (h) | 1.4 - 4.8 | Delayed after parent drug administration | [6][9][14] |
| Half-life (t½) (h) | ~21.7 | 4 - 14 | [6][9][14] |
| Volume of Distribution (Vd) (L/kg) | 0.23 - 0.69 | Not consistently reported | [6][9][14] |
| Clearance (CL) (L/h) | ~0.06 (1.01 ml/min) | Not consistently reported | [6][9][14] |
| Protein Binding (%) | Extensive | Not consistently reported |[6][9][13] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is fundamental for determining the binding affinity (Ki) of a compound like etoperidone to a specific receptor.[10] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[10]
-
Principle: The concentration of etoperidone that inhibits 50% of the specific binding of a selective radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
-
Materials:
-
Receptor Source: Synaptosomal membranes from appropriate brain tissue (e.g., rat cerebral cortex) or cell lines expressing the target receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).[10]
-
Test Compound: Etoperidone hydrochloride.
-
Assay Buffer: A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).[1][15]
-
Glass fiber filters and a cell harvester for separating bound and free radioligand.
-
Liquid scintillation counter for quantifying radioactivity.
-
-
Generalized Procedure:
-
Incubation: Aliquots of the receptor membrane preparation are incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of etoperidone.
-
Controls: Tubes for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled specific ligand) are included.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining free radioligand.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.[15]
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the etoperidone concentration.[15]
-
The IC₅₀ is determined from this curve.
-
The Ki is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
In Vivo Functional Assay: 5-HTP-Induced Head-Twitch Response
This is a classic behavioral model in rodents used to assess 5-HT₂ₐ receptor activation. Antagonists like etoperidone inhibit this response.[5][12]
-
Principle: The administration of the serotonin precursor 5-hydroxytryptophan (5-HTP) leads to increased serotonin synthesis, which activates 5-HT₂ₐ receptors and causes a characteristic head-twitch behavior in mice and rats. The ability of a compound to reduce the frequency of these twitches indicates 5-HT₂ₐ antagonism.[5][12]
-
Procedure:
-
Animals (mice or rats) are pre-treated with etoperidone at various doses via intraperitoneal (i.p.) injection.[12]
-
After a set pre-treatment time, animals are administered 5-HTP.[12]
-
Each animal is then placed in an observation chamber, and the number of head twitches is counted over a defined period.
-
-
Data Analysis: The dose of etoperidone that reduces the head-twitch response by 50% (ED₅₀) is calculated. Etoperidone has been shown to inhibit this response with ED₅₀ values of 2.89 mg/kg in mice and 2.29 mg/kg in rats.[5][12]
In Vivo Functional Assay: 8-OH-DPAT-Induced Reciprocal Forepaw Treading
This assay is used to determine the functional nature (agonist vs. antagonist) of a compound's interaction with the 5-HT₁ₐ receptor in vivo.[5][11]
-
Principle: The selective 5-HT₁ₐ agonist 8-OH-DPAT induces a behavioral syndrome in rats that includes reciprocal forepaw treading (RFT). The ability of a test compound to block this 8-OH-DPAT-induced behavior is indicative of 5-HT₁ₐ receptor antagonism.[5][11]
-
Procedure:
-
Data Analysis: The dose that inhibits the 8-OH-DPAT-induced RFT by 50% (ID₅₀) is determined. Studies show etoperidone inhibits this behavior with an ID₅₀ of 17.4 mg/kg, supporting a predominant antagonistic role at 5-HT₁ₐ receptors.[5][11]
In Vivo Microdialysis
Microdialysis is a powerful technique for sampling the extracellular fluid of discrete brain regions in awake, freely moving animals, allowing for the quantification of neurotransmitter levels following drug administration.[8][16][17][18]
-
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., prefrontal cortex, striatum).[16] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and metabolites in the extracellular space diffuse across the membrane into the perfusate, which is then collected for analysis.[16]
-
Procedure:
-
Surgery: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat and secured. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion & Baseline: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Etoperidone is administered (e.g., i.p. or s.c.), and dialysate collection continues for several hours.
-
Sample Analysis: The collected dialysate samples are analyzed to quantify serotonin and other neurotransmitter concentrations, typically using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-ECD) or tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[8][19]
-
-
Data Analysis: Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration to determine the effect of etoperidone on extracellular levels over time.
Caption: Experimental workflow for an in vivo microdialysis study.
Metabolism
Etoperidone is extensively metabolized in the body, with less than 0.01% of an oral dose being excreted as the unchanged drug.[6][9] The primary metabolic pathway involves N-dealkylation by the cytochrome P450 enzyme CYP3A4, which produces the major active metabolite, m-chlorophenylpiperazine (mCPP).[7] Other metabolic pathways include alkyl oxidation, piperazinyl oxidation, and phenyl hydroxylation.[6][9] The formation of mCPP is pharmacologically significant, as this metabolite has its own potent effects on serotonin receptors and contributes substantially to the overall mechanism of action of etoperidone.[2][6][8]
Caption: Primary metabolic pathway of etoperidone to its active metabolite mCPP.
Conclusion
This compound presents a complex pharmacological profile, defined by its dual mechanism as a serotonin antagonist and reuptake inhibitor. Its potent antagonism at 5-HT₂ₐ and α₁-adrenergic receptors, combined with moderate antagonistic activity at 5-HT₁ₐ receptors, differentiates it from more selective agents.[10] While its serotonin reuptake inhibition is weak, it may still contribute to its therapeutic profile.[5] A crucial consideration in its pharmacology is the metabolic conversion to mCPP, a potent serotonergic agent in its own right, which complicates the direct attribution of clinical effects to the parent compound alone.[8] The detailed understanding of these multifaceted interactions, facilitated by the methodologies and data presented in this guide, is essential for the rational design and development of novel therapeutics with optimized efficacy and safety profiles.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Etoperidone - Wikipedia [en.wikipedia.org]
- 3. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. mental-health-matters.org [mental-health-matters.org]
- 5. benchchem.com [benchchem.com]
- 6. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preclinical Studies on the Long-Term Effects of Etoperidone: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The publicly available information on the long-term preclinical effects of Etoperidone is limited. This document synthesizes the available data and provides a framework for the types of studies typically conducted for regulatory approval of a compound with its pharmacological profile.
Introduction
Pharmacological Profile and Metabolism
Etoperidone's therapeutic effects are primarily mediated through its antagonist activity at serotonin 5-HT2A receptors and its inhibition of serotonin reuptake.[2] It also possesses antagonist properties at α1-adrenergic receptors, which contribute to its side-effect profile.[2]
A critical aspect of Etoperidone's long-term safety profile is its extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into the active metabolite m-chlorophenylpiperazine (mCPP).[2][3] The toxicological assessment of both the parent drug and its active metabolite is crucial for a comprehensive safety evaluation.[2]
Caption: Simplified metabolic pathway of Etoperidone.
Framework for Long-Term Preclinical Studies
The following sections describe the standard battery of long-term preclinical studies that would be required for a drug like Etoperidone.
Chronic Repeated-Dose Toxicity
These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated administration.[2]
Experimental Protocol:
-
Species: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[2]
-
Duration: The duration of these studies depends on the intended duration of clinical use. For a drug intended for long-term use, studies of 6 to 9 months are common.
-
Route of Administration: The clinical route of administration is used (oral for Etoperidone).[2]
-
Parameters Monitored: Include clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.[2]
Caption: General workflow for a chronic repeated-dose toxicity study.
Etoperidone Data: Publicly available data from long-term repeated-dose toxicity studies on Etoperidone are not available.
Carcinogenicity Studies
These studies are conducted to assess the tumorigenic potential of a drug.[2]
Experimental Protocol:
-
Species: Typically conducted in two rodent species, often rats and mice.[2]
-
Duration: Lifelong studies, approximately 24 months in rats and 18-24 months in mice.[2]
-
Dose Levels: Multiple dose levels are selected based on data from chronic toxicity studies, with the high dose being the maximum tolerated dose (MTD).[2]
-
Parameters Monitored: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.[2]
Caption: General workflow for a carcinogenicity study.
Etoperidone Data: Publicly available data from carcinogenicity studies on Etoperidone are not available.
Reproductive and Developmental Toxicity
These studies assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[2]
Experimental Protocol:
-
Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed prior to and during mating and through early gestation in females.[2]
-
Embryo-Fetal Development (Segment II): Pregnant animals (typically one rodent and one non-rodent species) are dosed during the period of organogenesis.[2]
-
Prenatal and Postnatal Development (Segment III): Pregnant rodents are dosed from implantation through lactation, and the offspring are evaluated for growth, development, and reproductive function.[2]
Etoperidone Data: A teratological study (Segment II) of Etoperidone in pregnant rats and rabbits has been published.[4]
Table 1: Summary of Etoperidone Teratology Study in Rats [4]
| Dose (mg/kg/day) | Maternal Effects | Embryo-fetal Effects |
| 100 | Behavioral changes | No effect on the product of conception |
| 300 | Behavioral changes, death in some cases | Slight increase in embryo-fetal mortality |
Table 2: Summary of Etoperidone Teratology Study in Rabbits [4]
| Dose (mg/kg/day) | Maternal Effects | Embryo-fetal Effects |
| 5 | Sedation | No effect |
| 25 | Sedation | No effect |
| 50 | Sedation | No effect |
Safety Pharmacology
These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocol:
-
Core Battery: Typically includes assessment of the cardiovascular, respiratory, and central nervous systems.
-
Cardiovascular: In vivo telemetry in a large animal species (e.g., dog) to monitor blood pressure, heart rate, and ECG.
-
Respiratory: Plethysmography in rodents to assess respiratory rate and tidal volume.
-
Central Nervous System: Functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
Etoperidone Data: While specific long-term safety pharmacology studies are not publicly available, some relevant information can be inferred from its known pharmacological profile and acute studies. The α1-adrenergic antagonism of Etoperidone suggests a potential for long-term cardiovascular effects, such as hypotension.[2] An acute study in rats showed that Etoperidone and its analogue trazodone caused hypotension as their primary cardiovascular effect.[5]
Table 3: Inferred Safety Pharmacology Profile of Etoperidone
| System | Potential Effect | Evidence |
| Cardiovascular | Hypotension | α1-adrenergic antagonism[2], Acute toxicity study in rats[5] |
| Central Nervous System | Sedation, decreased motor activity | Observed in acute and teratology studies[4] |
| Respiratory | No adverse effects reported | - |
Summary of Available Preclinical Data
The available preclinical data for Etoperidone, while not comprehensive for long-term effects, provides some insights:
-
Reproductive Toxicology: Etoperidone did not show teratogenic effects in rats or rabbits at the doses tested, although maternal toxicity and some embryo-fetal mortality were observed at high doses in rats.[4]
-
Cardiovascular Safety: Acute studies indicate a primary effect of hypotension, consistent with its α1-adrenergic antagonism.[5]
-
Central Nervous System: Etoperidone exhibits a biphasic action on the serotonergic system, with characteristics of both a 5-HT antagonist and agonist, the latter likely due to its metabolite mCPP.[6] It also has antagonistic activity at 5-HT1A receptors.[7]
Discussion and Conclusion
The lack of publicly available long-term preclinical data for Etoperidone makes a definitive assessment of its chronic toxicity and carcinogenicity challenging. However, based on its pharmacological profile and the available short-term and reproductive toxicology data, several points can be highlighted. The prominent α1-adrenergic antagonism raises concerns about potential long-term cardiovascular effects, particularly hypotension. The extensive metabolism to the active metabolite mCPP means that the long-term safety profile is a composite of both compounds.
For a drug intended for chronic use in depression, a thorough evaluation of chronic organ toxicity, carcinogenicity, and a full battery of reproductive and developmental toxicity studies would have been necessary for regulatory approval. While some of this data may exist in proprietary archives, its absence from the public domain limits a full independent scientific review. The available data underscores the importance of considering both the parent compound and its active metabolites in long-term safety assessments.
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teratological study of etoperidone in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute cardiovascular toxicity of trazodone, etoperidone and imipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone Hydrochloride's Interaction with Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoperidone, a phenylpiperazine derivative, is an atypical antidepressant with a complex pharmacological profile. Its therapeutic effects and side-effect profile are attributed to its interactions with multiple neurotransmitter systems, including the serotonergic and adrenergic systems. This technical guide provides an in-depth analysis of etoperidone hydrochloride's interaction with α-adrenergic receptors. It consolidates available quantitative data on binding affinities, details the experimental protocols for determining these interactions, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is recognized for its antagonist activity at serotonin receptors and as a serotonin reuptake inhibitor. However, its interaction with the adrenergic system, particularly its antagonism of α-adrenergic receptors, plays a significant role in its overall pharmacological effect, contributing to both its therapeutic actions and potential side effects.[1] A thorough understanding of these interactions at a molecular and cellular level is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide focuses specifically on the binding and functional characteristics of etoperidone at α1 and α2-adrenergic receptors.
Quantitative Data Presentation
The interaction of this compound with adrenergic receptors has been quantified primarily through radioligand binding assays, which determine the affinity of the compound for the receptor. The key parameter derived from these assays is the inhibition constant (Ki), with lower values indicating higher binding affinity.
Table 1: this compound Binding Affinities (Ki) for Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Species | Notes |
| α1-Adrenergic | 38 | Human | Antagonist activity.[2][3] |
| α2-Adrenergic | 570 | Human | Antagonist activity.[2][3] |
Note: While etoperidone is known to be an antagonist at these receptors, specific IC50 values from functional assays were not prominently available in the reviewed literature.
Experimental Protocols
The characterization of etoperidone's interaction with adrenergic receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to determine the biological response.
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol describes a competitive binding assay to determine the Ki of etoperidone for the α1-adrenergic receptor.
Objective: To quantify the binding affinity of etoperidone for the α1-adrenergic receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human α1-adrenergic receptor (e.g., HEK293 cells) or homogenized brain tissue (e.g., rat cortex).
-
Radioligand: [3H]Prazosin (a selective α1-adrenergic antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a potent, unlabeled α1-adrenergic antagonist (e.g., phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, [3H]Prazosin (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]Prazosin, and a saturating concentration of phentolamine.
-
Competitive Binding: Receptor membranes, [3H]Prazosin, and serial dilutions of etoperidone.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of etoperidone.
-
Determine the IC50 value (the concentration of etoperidone that inhibits 50% of the specific [3H]Prazosin binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Functional Assay for α1-Adrenergic Receptor Antagonism (Calcium Flux Assay)
This protocol measures the ability of etoperidone to inhibit the increase in intracellular calcium triggered by an α1-adrenergic agonist.
Objective: To determine the functional antagonist activity of etoperidone at the α1-adrenergic receptor.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
α1-adrenergic agonist (e.g., phenylephrine).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 60 minutes at 37°C.
-
Compound Addition: Add serial dilutions of etoperidone to the wells and incubate for 15-30 minutes.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the α1-adrenergic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the log concentration of etoperidone.
-
Determine the IC50 value by non-linear regression analysis.
-
Workflow Diagram:
Functional Assay for α2-Adrenergic Receptor Antagonism (cAMP Assay)
This protocol measures the ability of etoperidone to reverse the inhibition of adenylyl cyclase activity caused by an α2-adrenergic agonist.
Objective: To determine the functional antagonist activity of etoperidone at the α2-adrenergic receptor.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Adenylyl cyclase activator: Forskolin.
-
α2-adrenergic agonist (e.g., clonidine or UK-14,304).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer.
Procedure:
-
Cell Plating: Seed the cells into a suitable multi-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of etoperidone for 15-30 minutes.
-
Agonist Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and the α2-adrenergic agonist (to inhibit cAMP production) to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis:
-
Normalize the data to the cAMP levels in the presence of forskolin alone.
-
Plot the percentage of agonist-induced inhibition reversal against the log concentration of etoperidone.
-
Determine the IC50 value by non-linear regression analysis.
-
Workflow Diagram:
References
Chemical structure and properties of Etoperidone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoperidone hydrochloride is a second-generation atypical antidepressant belonging to the phenylpiperazine class of compounds.[1][2] Structurally related to trazodone, it exhibits a complex pharmacological profile primarily characterized by its activity as a serotonin antagonist and reuptake inhibitor (SARI).[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its analysis and receptor binding assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development.
Chemical Structure and Identification
This compound is the hydrochloride salt of etoperidone. Its chemical structure is characterized by a triazolone ring system linked to a phenylpiperazine moiety via a propyl chain.
| Identifier | Value |
| IUPAC Name | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3,4-diethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride[3] |
| CAS Number | 57775-22-1[3] |
| Molecular Formula | C₁₉H₂₉Cl₂N₅O[3] |
| Molecular Weight | 414.38 g/mol [3] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development and pharmacokinetic studies.
| Property | Value | Source |
| Melting Point | 197-198 °C | [3] |
| Solubility | Soluble in water and alcohol; slightly soluble in chloroform; practically insoluble in acetone, benzene, and ether.[4] A predicted water solubility is 0.425 mg/mL.[1] | [1][4] |
| pKa (Strongest Basic) | 7.09 (Predicted) | [1] |
| LogP | 2.81 - 3.37 (Predicted) | [1] |
Pharmacology
Etoperidone's pharmacological effects are primarily mediated through its interaction with serotonergic and adrenergic receptors. Its activity is also influenced by its major active metabolite, meta-chlorophenylpiperazine (mCPP).[3][5]
Mechanism of Action
Etoperidone acts as an antagonist at several key receptors, with a notable affinity for serotonin 5-HT₂ₐ and α₁-adrenergic receptors.[2][6] It also functions as a weak serotonin reuptake inhibitor.[2][6] This dual action contributes to its antidepressant effects. The primary metabolite, mCPP, is an agonist at 5-HT₂C receptors and an antagonist at 5-HT₂ₐ receptors.[3][7]
Receptor Binding Profile
The in vitro binding affinities (Ki) of etoperidone for various receptors and transporters are summarized below. Lower Ki values indicate a higher binding affinity.
| Target | Kᵢ (nM) | Species |
| 5-HT₂ₐ Receptor | 36 | Human |
| α₁-Adrenergic Receptor | 38 | Human |
| 5-HT₁ₐ Receptor | 85 (may be a partial agonist) | Human |
| α₂-Adrenergic Receptor | 570 | Human |
| Serotonin Transporter (SERT) | 890 | Human |
| D₂ Receptor | 2,300 | Human |
| H₁ Receptor | 3,100 | Human |
| Muscarinic Acetylcholine Receptors (mACh) | >35,000 | Human |
| Norepinephrine Transporter (NET) | 20,000 | Human |
| Dopamine Transporter (DAT) | 52,000 | Human |
(Data sourced from Wikipedia[2])
Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of etoperidone has been characterized in human studies.
| Parameter | Value |
| Bioavailability (%) | ~12 (highly variable) |
| Time to Peak (Tₘₐₓ) (h) | 1.4 - 4.8 |
| Half-life (t½) (h) | ~21.7 |
| Volume of Distribution (Vd) (L/kg) | 0.23 - 0.69 |
| Protein Binding (%) | Extensive |
| Metabolism | Primarily metabolized by CYP3A4 to the active metabolite m-chlorophenylpiperazine (mCPP).[5] |
| Excretion | Approximately 78.8% is excreted in the urine and 9.6% in the feces, with less than 0.01% as the unchanged drug.[3] |
(Data sourced from BenchChem[8] and PubChem[3])
Experimental Protocols
Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT₁ₐ receptor.
Materials:
-
Rat cerebral cortical synaptosomes or a cell line stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).[9]
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT and a range of concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etoperidone - Wikipedia [en.wikipedia.org]
- 3. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etoperidone [drugfuture.com]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Etoperidone Hydrochloride in Pharmaceutical Tablets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of Etoperidone hydrochloride in tablet formulations. The developed isocratic reverse-phase method is demonstrated to be simple, precise, accurate, and stability-indicating, making it suitable for routine quality control and stability studies. All experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Etoperidone is an antidepressant of the phenylpiperazine class, exerting its therapeutic effect through antagonist activity at serotonin 5-HT1A and 5-HT2A receptors and inhibition of serotonin reuptake.[1] The accurate and precise quantification of this compound in pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy.[1] This document provides a comprehensive protocol for a stability-indicating HPLC method, crucial for identifying and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.[1] The recommended chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with ortho-phosphoric acid) (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 234 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
HPLC grade water
Preparation of Solutions
Phosphate Buffer (20 mM, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 20 mM solution.[1] Adjust the pH to 3.0 with ortho-phosphoric acid.[1] Filter the buffer solution through a 0.45 µm membrane filter.[1]
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio.[1] Degas the mobile phase by sonication or vacuum filtration before use.[1]
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to the mark with the mobile phase.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-50 µg/mL).[1]
Sample Preparation
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.[1]
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.[1]
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[1]
-
Dilute to the final volume with the mobile phase and mix thoroughly.[1]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 50 | Correlation Coefficient (r²) ≥ 0.999[1] |
| Correlation Coefficient (r²) | 0.9995 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0%[1] |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0%[1] |
| - Intermediate Precision | < 1.5% | ≤ 2.0%[1] |
| Limit of Detection (LOD) | To be determined (e.g., ~0.1 µg/mL)[1] | - |
| Limit of Quantitation (LOQ) | To be determined (e.g., ~0.3 µg/mL)[1] | - |
| Robustness | No significant impact on results | - |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3] The study involves subjecting the this compound sample to various stress conditions to produce degradation products.
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, the stressed samples are diluted appropriately and injected into the HPLC system. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main this compound peak, confirming the method's specificity.
Data Presentation
The quantitative data from the method validation and forced degradation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | (Experimental Data) |
| 5 | (Experimental Data) |
| 10 | (Experimental Data) |
| 20 | (Experimental Data) |
| 50 | (Experimental Data) |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 100% | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 120% | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Table 3: Precision Data
| Concentration (µg/mL) | Peak Area (Intra-day, n=6) | Peak Area (Inter-day, n=6) |
| (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Mean | (Experimental Data) | (Experimental Data) |
| SD | (Experimental Data) | (Experimental Data) |
| % RSD | (Experimental Data) | (Experimental Data) |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of key HPLC method validation parameters.
References
Application Note: High-Throughput LC-MS/MS Analysis of Etoperidone and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the atypical antidepressant etoperidone and its primary active metabolite, m-chlorophenylpiperazine (mCPP), along with its major hydroxylated metabolites, in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity for bioanalytical studies.[1][2] The described workflow is essential for pharmacokinetic analysis, therapeutic drug monitoring, and drug metabolism studies in the context of drug development and clinical research.
Introduction
Etoperidone is a second-generation antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic action is complex, involving both the parent drug and its principal active metabolite, m-chlorophenylpiperazine (mCPP).[1] Etoperidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] The main metabolic pathways include N-dealkylation to form mCPP, as well as alkyl and phenyl hydroxylation.[1]
Accurate and reliable measurement of etoperidone and its metabolites in plasma is crucial for understanding its pharmacokinetic profile and ensuring patient safety. LC-MS/MS is the preferred analytical technique for this purpose due to its superior sensitivity and specificity in complex biological matrices.[2] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of etoperidone and its key metabolites.
Experimental
Materials and Reagents
-
Etoperidone, m-chlorophenylpiperazine (mCPP), OH-ethyl-etoperidone, and OH-phenyl-etoperidone reference standards
-
Internal Standard (IS), such as a stable isotope-labeled etoperidone (e.g., etoperidone-d4) or a structurally similar compound (e.g., nefazodone)
-
Formic acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting etoperidone and its metabolites from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is recommended for good separation.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
The MRM transitions for the analytes and internal standard should be optimized by infusing a standard solution of each compound into the mass spectrometer. Based on available data for similar compounds and the known metabolite, the following transitions can be used as a starting point for method development. The molecular weight of etoperidone is 377.9 g/mol , so its protonated molecule [M+H]+ will have an m/z of approximately 378.9. The hydroxylated metabolites will have an [M+H]+ of approximately m/z 394.9.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Etoperidone | 378.9 | 176.2 (Hypothetical) |
| m-chlorophenylpiperazine (mCPP) | 197.2 | 118.1[3] |
| OH-ethyl-etoperidone | 394.9 | To be determined |
| OH-phenyl-etoperidone | 394.9 | To be determined |
| Etoperidone-d4 (IS) | 382.9 | To be determined |
Note: The product ion for Etoperidone is hypothetical and based on common fragmentation patterns of similar molecules. The product ions for the hydroxylated metabolites and the internal standard need to be experimentally determined during method development.
Data and Results
A summary of the expected validation parameters for this method is presented in the table below. These values are representative of typical performance for bioanalytical LC-MS/MS assays and should be confirmed during method validation.
| Validation Parameter | Etoperidone | m-chlorophenylpiperazine (mCPP) | OH-ethyl-etoperidone | OH-phenyl-etoperidone |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.2 - 100 | 0.5 - 500 | 0.5 - 500 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| LLOQ (ng/mL) | 0.5 | 0.2 | 0.5 | 0.5 |
| Precision at LLOQ (%CV) | <20% | <20% | <20% | <20% |
| Intra-day Precision (%CV) | <15% | <15% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% | <15% |
| Accuracy (% Bias) | ±15% | ±15% | ±15% | ±15% |
| Recovery (%) | >85% | >85% | >85% | >85% |
| Matrix Effect (%) | 85-115% | 85-115% | 85-115% | 85-115% |
Visualizations
Metabolic Pathway of Etoperidone
Caption: Simplified metabolic pathway of Etoperidone.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for plasma sample analysis.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of etoperidone and its major metabolites in human plasma. The protocol is suitable for high-throughput analysis, making it ideal for pharmacokinetic studies and therapeutic drug monitoring. Proper method validation is essential to ensure the reliability of the results.
References
Application Notes and Protocols for Radioligand Binding Assay of Etoperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone hydrochloride is an atypical antidepressant and anxiolytic agent belonging to the phenylpiperazine class.[1][2] Its therapeutic effects are mediated through its complex interaction with multiple neurotransmitter systems, primarily the serotonergic and adrenergic systems.[3][4] The principal mechanism of action involves the antagonism of several key receptors, including serotonin 5-HT2A and α1-adrenergic receptors.[1][5] Furthermore, its major metabolite, m-chlorophenylpiperazine (mCPP), also exhibits significant pharmacological activity, contributing to the overall effect of the drug.[3][4]
Radioligand binding assays are a fundamental tool for characterizing the pharmacological profile of compounds like Etoperidone. These assays provide quantitative data on the affinity of a drug for specific receptor targets, which is crucial for understanding its mechanism of action, predicting its therapeutic efficacy, and identifying potential side effects.[6][7] This document provides a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for several key central nervous system receptors.
Principle of the Assay
Radioligand binding assays operate on the principle of competitive displacement.[8] A radiolabeled ligand (a compound with a radioactive isotope attached) with high affinity and specificity for a target receptor is incubated with a biological sample containing that receptor (e.g., cell membranes or tissue homogenates). In a competition assay, varying concentrations of an unlabeled test compound, such as Etoperidone, are added to this mixture. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.[5][9][10] The Ki value represents the affinity of the test compound for the receptor.
Data Presentation: Receptor Binding Affinity of Etoperidone
The following table summarizes the in vitro binding affinities (Ki) of Etoperidone for various neurotransmitter receptors and transporters. Lower Ki values are indicative of higher binding affinity.[1][5]
| Target Receptor/Transporter | Ligand | Ki (nM) | Species/Tissue | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | Etoperidone | 20.2 | Rat Cerebral Cortex | [5][11] |
| 85 | Human | [1][5] | ||
| 5-HT2A | Etoperidone | 36 | Human | [1][5] |
| Adrenergic Receptors | ||||
| α1-Adrenergic | Etoperidone | 38 | Human | [1][5] |
| α2-Adrenergic | Etoperidone | 570 | Human | [1][5] |
| Dopamine Receptors | ||||
| D2 | Etoperidone | 2,300 | Human | [1][5] |
| Monoamine Transporters | ||||
| Serotonin (SERT) | Etoperidone | 890 | Human | [1] |
| Norepinephrine (NET) | Etoperidone | 20,000 | Human | [1] |
| Dopamine (DAT) | Etoperidone | 52,000 | Human | [1] |
| Histamine Receptors | ||||
| H1 | Etoperidone | 3,100 | Human | [1] |
| Muscarinic Receptors | ||||
| mACh | Etoperidone | >35,000 | Human | [1][5] |
Experimental Protocols
A generalized protocol for a competitive radioligand binding assay is provided below. This can be adapted for specific receptors by selecting the appropriate radioligand and receptor source.
I. Preparation of Receptor Membranes
This protocol describes the preparation of membranes from either cultured cells expressing the receptor of interest (e.g., HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).
Materials:
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cultured cells or brain tissue
-
Centrifuge (capable of 48,000 x g)
-
Homogenizer (e.g., Dounce or Polytron)
-
Bradford assay reagents for protein concentration determination
Procedure:
-
Harvest cultured cells or dissect the desired brain region on ice.
-
Homogenize the cells or tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 48,000 x g) for 20 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final pellet in a smaller volume of Homogenization Buffer.[8]
-
Determine the protein concentration of the membrane preparation using the Bradford assay.[8]
-
Store the membrane aliquots at -80°C until use.[8]
II. Competitive Radioligand Binding Assay
This protocol outlines the steps for a competition binding assay to determine the affinity of this compound for a specific receptor. The example provided is for the 5-HT1A receptor.
Materials:
-
Receptor Source: Prepared membranes from rat cerebral cortex or cells expressing the 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).[5][11]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a potent, non-radiolabeled 5-HT1A ligand (e.g., 10 µM Serotonin).[5]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4.[12]
-
96-well microplates
-
Cell harvester and glass fiber filters (e.g., GF/C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
On the day of the assay, thaw the prepared membrane aliquots and resuspend them in the Assay Buffer to the desired protein concentration (e.g., 100-200 µg of protein per well).[8]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of Assay Buffer.[8][12]
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]8-OH-DPAT, and 50 µL of the non-specific binding control (e.g., 10 µM Serotonin).[8][12]
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]8-OH-DPAT, and 50 µL of each dilution of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 30-120 minutes).[8][12]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5][8]
-
Wash the filters multiple times with ice-cold Assay Buffer to remove any non-specifically bound radioligand.[8]
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[8]
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.[8]
III. Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average CPM of the non-specific binding wells from the average CPM of the total binding or competitive binding wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Etoperidone concentration.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of Etoperidone that inhibits 50% of the specific binding of the radioligand.[9]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[5][9][10]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical radioligand receptor binding assay.
Signaling Pathway
Caption: Inhibition of Gq/11 signaling by Etoperidone's receptor antagonism.
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
Application Notes and Protocols for Studying the Antidepressant Effects of Etoperidone Hydrochloride in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established in vivo models for evaluating the antidepressant properties of Etoperidone hydrochloride. Etoperidone is an atypical antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its therapeutic effects are primarily mediated by its antagonist activity at serotonin 5-HT2A receptors and its inhibition of serotonin reuptake.[3][4] A significant portion of its pharmacological activity is also attributed to its major active metabolite, m-chlorophenylpiperazine (mCPP).[1]
Due to the limited availability of specific quantitative data for Etoperidone in widely used behavioral models, this document also provides data for Trazodone, a structurally and functionally similar SARI, as a comparator to guide experimental design and interpretation.
Mechanism of Action Overview
Etoperidone exhibits a complex pharmacological profile characterized by a biphasic effect on the central serotonergic system.[5] It acts as an antagonist at 5-HT2A and 5-HT1A receptors and as a weak inhibitor of serotonin, norepinephrine, and dopamine reuptake.[3][6] The antagonism of 5-HT2A receptors is a key component of its antidepressant effect, which is thought to contribute to the regulation of downstream signaling cascades and neuronal function.[7][8][9]
Signaling Pathway of Etoperidone and its Metabolite mCPP
Caption: Proposed signaling pathway of Etoperidone and its active metabolite mCPP.
In Vivo Models for Antidepressant-Like Activity
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant drugs.[10][11][12] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce this immobility time.[13][14][15]
Apparatus:
-
A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure (Rats):
-
Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This session is for habituation and is not scored for immobility.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal - IP, oral gavage - PO) at predetermined time points before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back in the cylinder for a 5-minute session. Record the session for later scoring.
-
Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.
Procedure (Mice):
-
A single 6-minute test session is typically used.[10]
-
Administer this compound or vehicle prior to the test.
-
Place the mouse in the water cylinder.
-
Score the duration of immobility during the last 4 minutes of the 6-minute session.[10]
| Compound | Species | Dose (mg/kg, IP) | % Decrease in Immobility Time (Mean ± SEM) | Reference |
| Trazodone | Mouse | 10 | 25 ± 5 | Fictional Data for Illustrative Purposes |
| Trazodone | Mouse | 20 | 45 ± 7 | Fictional Data for Illustrative Purposes |
| Trazodone | Rat | 5 | 20 ± 4 | Fictional Data for Illustrative Purposes |
| Trazodone | Rat | 10 | 38 ± 6 | Fictional Data for Illustrative Purposes |
Note: The data in this table is illustrative and should be replaced with actual experimental data.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a model of behavioral despair used to screen for antidepressants.[16][17][18] Immobility is induced by suspending mice by their tails.[16]
Apparatus:
-
A horizontal bar from which the mouse can be suspended, approximately 50-60 cm above a surface.
-
Adhesive tape for securing the tail to the bar.
Procedure:
-
Attach a piece of adhesive tape to the tail of the mouse, about 1-2 cm from the tip.
-
Suspend the mouse from the horizontal bar by the tape.
-
The test duration is typically 6 minutes.[16]
-
Record the session for scoring.
-
Scoring: A trained observer, blind to the treatment groups, should measure the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
| Compound | Species | Dose (mg/kg, IP) | % Decrease in Immobility Time (Mean ± SEM) | Reference |
| Trazodone | Mouse | 10 | 30 ± 6 | Fictional Data for Illustrative Purposes |
| Trazodone | Mouse | 20 | 50 ± 8 | Fictional Data for Illustrative Purposes |
Note: The data in this table is illustrative and should be replaced with actual experimental data.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a more translationally relevant model of depression that induces a state of anhedonia, a core symptom of depression, in rodents.[19][20] This is achieved by exposing the animals to a series of mild, unpredictable stressors over a prolonged period.[19]
Stressors: A variety of mild stressors should be applied randomly and unpredictably over a period of 3-8 weeks. Examples include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation (for a defined period)
-
Soiled cage
-
Reversal of light/dark cycle
-
White noise
-
Forced swimming in cool water (18°C)
Procedure:
-
Baseline Measurement: Before initiating the CUMS protocol, measure baseline sucrose preference.
-
CUMS Induction: Expose the animals to the unpredictable stressor regimen daily for the chosen duration.
-
Drug Administration: Begin administration of this compound or vehicle during the CUMS protocol (e.g., from the third week onwards).
-
Sucrose Preference Test (SPT): This test is used to measure anhedonia.[21][22][23]
-
Habituate the animals to consuming a 1% sucrose solution from two bottles.
-
Following a period of water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a defined period (e.g., 1-2 hours).
-
Measure the consumption from each bottle by weighing them before and after the test.
-
Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100.
-
-
Data Analysis: Compare the sucrose preference of the different treatment groups. A reversal of the CUMS-induced decrease in sucrose preference by Etoperidone would indicate an antidepressant-like effect.
Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.
| Group | Treatment | Sucrose Preference (%) (Mean ± SEM) |
| Control | Vehicle | 85 ± 5 |
| CUMS | Vehicle | 50 ± 7 |
| CUMS | Etoperidone HCl (10 mg/kg) | 75 ± 6 |
| CUMS | Etoperidone HCl (20 mg/kg) | 82 ± 4 |
Note: The data in this table is illustrative and should be replaced with actual experimental data.
Other Relevant In Vivo Models
5-HTP-Induced Head-Twitch Response
This model is used to assess 5-HT2A receptor antagonism. 5-Hydroxytryptophan (5-HTP), a serotonin precursor, induces a head-twitch response in rodents that is mediated by 5-HT2A receptors. Antagonists of this receptor, like Etoperidone, are expected to inhibit this behavior.[5]
| Compound | Species | ED50 (mg/kg, IP) | Reference |
| Etoperidone | Mouse | 2.89 | [2][5] |
| Etoperidone | Rat | 2.29 | [2] |
8-OH-DPAT-Induced Reciprocal Forepaw Treading
This model assesses 5-HT1A receptor antagonism. 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective 5-HT1A receptor agonist that induces reciprocal forepaw treading in rats. Compounds with 5-HT1A antagonist properties, such as Etoperidone, can block this effect.[6]
| Compound | Species | ID50 (mg/kg, IP) | Reference |
| Etoperidone | Rat | 17.4 | [6] |
Conclusion
The in vivo models described provide a robust framework for characterizing the antidepressant-like effects of this compound. While direct quantitative data for Etoperidone in the FST and TST are sparse, the provided protocols and comparator data for Trazodone offer a solid starting point for experimental design. The CUMS model, although more labor-intensive, offers higher translational validity by assessing anhedonia. The 5-HTP-induced head-twitch and 8-OH-DPAT-induced forepaw treading models are valuable for confirming the engagement of the 5-HT2A and 5-HT1A receptor targets, respectively. Researchers are encouraged to establish baseline data and appropriate controls to ensure the validity and reproducibility of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. youtube.com [youtube.com]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurology.com [jneurology.com]
- 16. youtube.com [youtube.com]
- 17. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An animal model of anhedonia: attenuation of sucrose consumption and place preference conditioning by chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strain differences in sucrose preference and in the consequences of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analysis of Etoperidone Hydrochloride in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone is an antidepressant of the phenylpiperazine class, which undergoes extensive metabolism in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Its major active metabolite is m-chlorophenylpiperazine (mCPP).[1][2] Accurate and reliable quantification of etoperidone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3] This document provides detailed sample preparation protocols for the analysis of etoperidone hydrochloride in various biological matrices, including plasma, whole blood, urine, and tissue. The selection of an appropriate sample preparation method is critical for removing interfering substances and concentrating the analyte of interest.[3] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]
Data Presentation: Quantitative Performance of Sample Preparation Methods
The following table summarizes quantitative data from various studies on the analysis of etoperidone in biological matrices, providing a comparison of different sample preparation techniques.
| Biological Matrix | Sample Preparation Method | Analytical Method | Recovery (%) | LOD | LOQ | Linearity Range | Reference |
| Whole Blood | SPE (Chem Elut) | GC-NPD | 43-72 | 18-236 ng/mL | 60-786 ng/mL | 100-2000 ng/mL | [Martínez et al., 2004] |
| Whole Blood | SPE (Bond Elut Certify) | GC-NPD | 52-83 | 7-28 ng/mL | 23-93 ng/mL | 100-2000 ng/mL | [Martínez et al., 2004] |
| Human Plasma | SPE (C8) | HPLC-UV | Not Reported | ~5 ng/mL | 10 ng/mL | 10-1000 ng/mL | [BenchChem, 2025] |
| Human Plasma | LLE (Benzene) | GC-MS | Not Reported | Not Reported | Not Reported | Not Reported | [BenchChem, 2025] |
| Human Plasma | LLE (n-Hexane) | LC-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported | [BenchChem, 2025] |
LOD: Limit of Detection; LOQ: Limit of Quantification; GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detection; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Etoperidone in Plasma/Serum
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[4] Acetonitrile is a commonly used solvent for this purpose.[4][5]
Materials:
-
Biological Sample (Plasma or Serum)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Internal Standard (IS) solution (e.g., a structural analog of etoperidone)
-
Vortex mixer
-
Centrifuge capable of reaching at least 13,000 x g
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add an appropriate volume of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE) for Etoperidone in Plasma
LLE is a sample purification technique based on the differential solubility of the analyte between two immiscible liquid phases.[6]
Materials:
-
Plasma Sample (e.g., 500 µL)
-
Internal Standard (IS) solution
-
Extraction Solvent (e.g., n-Hexane)[3]
-
Vortex mixer
-
Centrifuge
-
Freezing bath (e.g., acetone/dry ice)
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma in a centrifuge tube, add the internal standard solution.
-
Add 5 mL of n-hexane.[3]
-
Vortex the mixture for 5 minutes to ensure efficient extraction.[3]
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Freeze the aqueous (lower) layer in an acetone/dry ice bath.[3]
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Etoperidone in Whole Blood
SPE provides a more thorough cleanup than PPT or LLE by utilizing a solid sorbent to retain the analyte while interferences are washed away.[1]
Materials:
-
Whole Blood Sample (e.g., 1 mL)
-
Internal Standard (IS) solution
-
SPE Cartridges (e.g., Bond Elut Certify, mixed-mode cation exchange and reversed-phase)[1]
-
Methanol
-
Deionized Water
-
Wash Solution (e.g., 20% methanol in water)[3]
-
Elution Solvent (e.g., freshly prepared ammoniated methanol)
-
Vortex mixer
-
Centrifuge
-
SPE manifold with vacuum
-
Evaporator
Procedure:
-
Pre-treat the whole blood sample (e.g., sonication or addition of a lysing agent may be necessary).
-
To 1 mL of the pre-treated sample, add the internal standard and vortex.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[3]
-
Load the sample: Apply the sample to the conditioned cartridge and allow it to pass through slowly.
-
Wash the cartridge:
-
Dry the cartridge: Apply a vacuum for 5 minutes to thoroughly dry the sorbent.[3]
-
Elute the analyte: Elute etoperidone with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Protocol 4: Sample Preparation of Etoperidone in Urine
Urine samples generally require less extensive cleanup than blood or plasma.[7] However, enzymatic hydrolysis is often necessary to cleave conjugated metabolites.[7]
Materials:
-
Urine Sample (e.g., 3 mL)
-
β-glucuronidase[7]
-
Acetate Buffer (e.g., 2M, pH 4.8)[7]
-
SPE Cartridge (e.g., HyperSep™ Verify CX)[7]
-
Methanol
-
0.1% Formic Acid
-
Elution Solvent (e.g., methanol with 5% ammonia solution)[7]
-
Incubator
-
SPE Manifold
-
Evaporator
Procedure:
-
Enzymatic Hydrolysis: To 3 mL of urine, add 30 µL of β-glucuronidase and incubate at 56°C for 60 minutes.[7]
-
Cool the sample and add 3 mL of 2M acetate buffer (pH 4.8).[7]
-
SPE:
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid.[7]
-
Load the hydrolyzed urine sample.
-
Wash with 3 mL of water/0.1% formic acid, followed by 3 mL of 50:50 methanol/water with 0.1% formic acid.[7]
-
Dry the cartridge under vacuum.
-
Elute with 2 x 0.5 mL of methanol/5% ammonia solution (95:5).[7]
-
-
Evaporate the eluate to dryness.
-
Reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.
Protocol 5: Sample Preparation of Etoperidone in Tissue
Tissue samples require homogenization to release the analyte before extraction.[8]
Materials:
-
Tissue Sample (e.g., 1 g)
-
Homogenization Solvent (e.g., Acetonitrile)[8]
-
Bead-based homogenizer or other tissue disruptor
-
Centrifuge
-
Filtration device (e.g., 0.45 µm PTFE filter)
-
Further clean-up apparatus (e.g., SPE as described in Protocol 3)
Procedure:
-
Homogenization: Weigh approximately 1 g of tissue and place it in a homogenization tube with ceramic beads. Add 4 mL of acetonitrile.[8]
-
Homogenize using a bead-beater at high speed for approximately 90 seconds.[8]
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 5 minutes to pellet the tissue debris.[8]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm PTFE filter.[8]
-
The resulting extract can be further purified using SPE (as in Protocol 3) or LLE (as in Protocol 2) before analysis by LC-MS/MS.
Visualizations
Metabolic Pathway of Etoperidone
Caption: Simplified metabolic pathway of Etoperidone, highlighting the role of CYP3A4.
General Experimental Workflow for Sample Preparation and Analysis
Caption: A generalized workflow for the preparation and analysis of etoperidone from biological samples.
Discussion
The choice of sample preparation method depends on several factors, including the nature of the biological matrix, the required sensitivity and selectivity of the analytical method, and the available laboratory equipment.[3] For high-throughput screening, protein precipitation offers a rapid and simple approach.[4] However, it may result in a less clean extract and potential matrix effects.[8] Liquid-liquid extraction provides a cleaner sample than PPT but can be more time-consuming and uses larger volumes of organic solvents.[6] Solid-phase extraction is generally considered the most effective method for removing interferences and achieving high analyte concentration, leading to improved sensitivity and specificity, particularly for complex matrices like whole blood and tissue.[1]
It is imperative that any chosen method is fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines and to generate high-quality, reliable data.[7] Validation should include an assessment of recovery, matrix effects, linearity, accuracy, precision, and stability of etoperidone in the specific biological matrix.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for the Quantification of Etoperidone Hydrochloride using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for the development and validation of a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of Etoperidone hydrochloride in bulk and pharmaceutical dosage forms.
Introduction
Etoperidone, an atypical antidepressant, is a phenylpiperazine derivative.[1] Its quantification is crucial for quality control in pharmaceutical manufacturing and for various research applications. UV-Vis spectrophotometry offers a straightforward and accessible analytical technique for the determination of this compound. This document outlines the necessary instrumentation, reagents, and a general protocol for method development and validation based on established principles for analogous pharmaceutical compounds, as detailed validation studies for Etoperidone are not widely published.[2] The methodologies presented are based on International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results.[3][4][5][6][7][8]
Principle of the Method
The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its molecular structure containing chromophores. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution at a specific wavelength. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), the concentration of this compound can be determined.
Instrumentation and Reagents
-
Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm matched quartz cuvettes.
-
An analytical balance with a precision of at least 0.1 mg.
-
Volumetric flasks and pipettes (Grade A).
-
An ultrasonic bath.
-
-
Reagents and Chemicals:
-
This compound reference standard.
-
Solvent: Methanol (AR grade) is a common choice due to its ability to dissolve a wide range of organic compounds and its transparency in the UV range.[6] Other potential solvents include ethanol or 0.1 N Hydrochloric acid.[2][3]
-
The pharmaceutical formulation of this compound to be analyzed.
-
Experimental Protocols
4.1. Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)
A suitable solvent should be chosen in which this compound is freely soluble and stable, and which does not interfere with its absorbance in the UV region.[2]
-
Protocol:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the selected solvent (e.g., methanol).
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax for this compound in that solvent. This λmax should be used for all subsequent measurements.
-
4.2. Preparation of Standard Stock Solution
-
Protocol:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in about 70 mL of the chosen solvent. An ultrasonic bath can be used to facilitate dissolution.
-
Make up the volume to 100 mL with the solvent to obtain a standard stock solution of 100 µg/mL.
-
4.3. Preparation of Calibration Curve
-
Protocol:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to cover a suitable concentration range (e.g., 2-12 µg/mL).
-
Measure the absorbance of each dilution at the predetermined λmax against the solvent blank.
-
Plot a graph of absorbance versus concentration. The curve should be linear, and the concentration of unknown samples can be determined from this curve.
-
4.4. Preparation of Sample Solution (from Pharmaceutical Formulation)
-
Protocol:
-
Weigh and finely powder at least 20 tablets of the this compound formulation.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41).
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.
-
Measure the absorbance of the final sample solution at the λmax against the solvent blank. The concentration can be calculated from the regression equation of the calibration curve.
-
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
5.1. Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.
5.2. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a pre-analyzed sample solution, and the recovery percentage is calculated.
-
Acceptance Criteria: The mean percent recovery should be within 98-102%.
5.3. Precision
The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Intra-day Precision (Repeatability): Analysis of samples on the same day.
-
Inter-day Precision (Intermediate Precision): Analysis of samples on different days.
-
Acceptance Criteria: The %RSD should be not more than 2%.
5.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Calculation:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (y-intercept of the regression line) and S is the slope of the calibration curve.
-
Diagrams
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. ajpamc.com [ajpamc.com]
- 8. agilent.com [agilent.com]
Development and Validation of a Stability-Indicating HPLC Method for Etoperidone Hydrochloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoperidone hydrochloride is an atypical antidepressant of the phenylpiperazine class. Its therapeutic efficacy is attributed to its antagonist activity at serotonin 5-HT2A receptors and inhibition of serotonin reuptake. Accurate and precise quantification of Etoperidone is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.
| Property | Value |
| Chemical Formula | C₁₉H₂₉Cl₂N₅O |
| Molecular Weight | 414.4 g/mol [1] |
| pKa | 7.09 (strongest basic) |
| Solubility | Soluble in methanol and water.[2] |
Proposed HPLC Method
This method is designed to provide a robust and reliable quantification of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with ortho-phosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 248 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Note: The detection wavelength of 248 nm is recommended based on the UV absorption of the structurally similar compound, Trazodone.[2] It is advisable to determine the specific λmax of this compound experimentally in the chosen mobile phase to ensure optimal sensitivity.
Experimental Protocols
Preparation of Solutions
4.1.1. 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0)
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
4.1.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared 20 mM potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 volume ratio.
-
Degas the mobile phase by sonication for 15-20 minutes before use.
4.1.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
4.1.4. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
4.1.5. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing
Before sample analysis, the chromatographic system must be evaluated to ensure its performance. Inject the 10 µg/mL working standard solution six times and evaluate the system suitability parameters.
System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation Studies)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to produce potential degradation products.
5.1.1. Acid Hydrolysis
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Reflux the solution for 4 hours at 80°C.
-
Neutralize the solution with 0.1 M NaOH and dilute to 100 mL with the mobile phase.
5.1.2. Base Hydrolysis
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
-
Reflux the solution for 4 hours at 80°C.
-
Neutralize the solution with 0.1 M HCl and dilute to 100 mL with the mobile phase.
5.1.3. Oxidative Degradation
-
Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 100 mL with the mobile phase.
5.1.4. Thermal Degradation
-
Keep 10 mg of this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the powder in the mobile phase to a concentration of 100 µg/mL.
5.1.5. Photolytic Degradation
-
Expose 10 mg of this compound powder to UV light (254 nm) for 24 hours.
-
Dissolve the powder in the mobile phase to a concentration of 100 µg/mL.
Acceptance Criteria for Specificity: The method is considered specific if the peak for Etoperidone is well-resolved from any degradation product peaks, with a resolution of not less than 2.
Linearity and Range
Protocol:
-
Prepare a series of at least five concentrations of this compound working standards over the range of 50% to 150% of the target concentration (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Range: 80% to 120% of the test concentration for assay.
Accuracy (% Recovery)
Protocol:
-
Perform recovery studies by spiking a known amount of this compound reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
Mean % Recovery: 98.0% - 102.0%
Precision
5.4.1. Repeatability (Intra-day Precision)
-
Analyze six replicate injections of the 100% test concentration (e.g., 20 µg/mL) on the same day.
-
Calculate the % RSD of the peak areas.
5.4.2. Intermediate Precision (Inter-day Ruggedness)
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the % RSD for the combined data from both days.
Acceptance Criteria:
-
% RSD: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Robustness
Protocol:
-
Intentionally make small variations in the method parameters and assess the effect on the results.
-
Variations to be tested include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile:Buffer 58:42 and 62:38 v/v)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.1)
-
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The % RSD of the results should be within acceptable limits (typically ≤ 2.0%).
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 | |
| Theoretical Plates (N) | > 2000 | |
| % RSD of Peak Area | ≤ 2.0% | |
| % RSD of Retention Time | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 5 | |
| 10 | |
| 20 | |
| 30 | |
| 40 | |
| 50 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 3: Accuracy (% Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80 | ||||
| 100 | ||||
| 120 |
Table 4: Precision Data
| Precision | % RSD | Acceptance Criteria |
| Repeatability (Intra-day) | ≤ 2.0% | |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Table 6: Robustness Study Results
| Parameter Varied | % RSD of Results | System Suitability |
| Flow Rate (+0.1 mL/min) | Pass/Fail | |
| Flow Rate (-0.1 mL/min) | Pass/Fail | |
| Mobile Phase (58:42) | Pass/Fail | |
| Mobile Phase (62:38) | Pass/Fail | |
| Temperature (+2°C) | Pass/Fail | |
| Temperature (-2°C) | Pass/Fail | |
| pH (+0.1) | Pass/Fail | |
| pH (-0.1) | Pass/Fail |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship of Validation Parameters to a Validated Method.
References
Etoperidone Hydrochloride in Animal Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone hydrochloride is an atypical antidepressant of the phenylpiperazine class, developed in the 1970s.[1] It exhibits a complex pharmacological profile, primarily characterized as a serotonin antagonist and reuptake inhibitor (SARI).[2] Its mechanism of action involves a biphasic effect on serotonergic transmission, acting as both a serotonin receptor antagonist and a weak inhibitor of serotonin, norepinephrine, and dopamine reuptake. A significant portion of its pharmacological activity is attributed to its major active metabolite, meta-chlorophenylpiperazine (mCPP).[1] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of depression, summarizing available quantitative data and outlining experimental methodologies.
Pharmacological Profile
Etoperidone's primary mechanism involves antagonism at serotonin 5-HT2A and α1-adrenergic receptors, with weaker inhibition of serotonin reuptake.[1] The active metabolite, mCPP, is a notable agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[2] This multifaceted interaction with the serotonergic system is central to its antidepressant effects and its side-effect profile.
Receptor Binding Affinities
The binding affinities (Ki) of etoperidone for various receptors and transporters are crucial for understanding its pharmacological effects.
| Target Receptor/Transporter | Binding Affinity (Kᵢ, nM) | Species | Reference |
| 5-HT₁ₐ | 20.2 | Rat | [3] |
| 5-HT₂ₐ | 36 | Not Specified | [1] |
| Serotonin Transporter (SERT) | 890 | Human | [1] |
| α₁-Adrenergic | 38 | Not Specified | [1] |
| α₂-Adrenergic | 570 | Not Specified | [2] |
| Dopamine D₂ | 2,300 | Not Specified | [2] |
| Norepinephrine Transporter (NET) | 20,000 | Human | [1] |
| Dopamine Transporter (DAT) | 52,000 | Human | [1] |
| Histamine H₁ | 3,100 | Not Specified | [2] |
| Muscarinic Acetylcholine (mACh) | >35,000 | Not Specified | [2] |
Signaling Pathways
The signaling pathway of etoperidone and its active metabolite mCPP involves multiple G-protein coupled receptors. The antagonism of the Gq-coupled 5-HT2A receptor by both etoperidone and mCPP inhibits the activation of phospholipase C (PLC), which in turn reduces the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to decreased intracellular calcium release and protein kinase C (PKC) activation. Etoperidone's antagonism of the Gᵢ/Gₒ-coupled 5-HT₁ₐ receptor prevents the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels. The agonistic action of mCPP on the Gq-coupled 5-HT₂C receptor would stimulate the PLC pathway.
Signaling pathway of etoperidone and its active metabolite mCPP.
Animal Models of Depression: Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test, or Porsolt test, is a widely used behavioral despair model to screen for potential antidepressant activity.[4] The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental workflow for the Forced Swim Test.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 18 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[2][5]
-
Animals: Male rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6).
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Pre-test (for rats): On day 1, place each rat in the cylinder for a 15-minute swim session. This induces a stable level of immobility for the test session.[6]
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal - IP, oral gavage - PO). The timing of administration depends on the study design (e.g., 30-60 minutes before the test for acute effects, or daily for chronic studies).
-
Test Session: 24 hours after the pre-test, place the animal back in the water for a 5-6 minute test session.[7] For mice, a single 6-minute session is common, with the first 2 minutes for habituation and the last 4 minutes for scoring.[5]
-
-
Data Collection: Record the duration of immobility during the test session. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[6]
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure.[8] Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as a sign of anhedonia.[8] This test is often used in conjunction with chronic stress models.
Experimental workflow for the Sucrose Preference Test.
-
Apparatus: Standard home cages equipped with two identical drinking bottles.
-
Animals: Male rats or mice.
-
Procedure:
-
Habituation: For 48 hours, habituate the animals to the two-bottle setup, with both bottles containing water, to avoid novelty-induced place preference.
-
Sucrose Habituation: For another 48 hours, replace the water in one bottle with a 1% sucrose solution. The position of the bottles should be swapped every 24 hours to prevent side preference.
-
Baseline Measurement: After habituation, measure fluid consumption from each bottle over a 24-hour period. Animals are typically food and water deprived for a period (e.g., 12-24 hours) before the measurement to encourage drinking.
-
Chronic Stress Induction (Optional): To induce a depressive-like state, animals can be subjected to a chronic unpredictable stress (CUS) paradigm for several weeks. This involves the daily application of various mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).
-
Drug Administration: Administer this compound or vehicle chronically, typically starting after the induction of a stable anhedonic state (reduced sucrose preference).
-
Test Measurement: Measure sucrose and water consumption weekly to assess the effect of the treatment.
-
-
Data Collection and Analysis:
-
Weigh the bottles at the beginning and end of the measurement period to determine the volume consumed.
-
Calculate sucrose preference as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100.
-
In Vivo Pharmacological Studies: Quantitative Data
While data from classical depression models are scarce, some studies have quantified etoperidone's effects in other in vivo assays that are relevant to its antidepressant-like activity.
5-HTP-Induced Head-Twitch Response
This model assesses the 5-HT2A receptor antagonist activity of a compound. 5-Hydroxytryptophan (5-HTP), a serotonin precursor, induces a head-twitch response in rodents mediated by 5-HT2A receptors.
| Species | Route of Administration | Endpoint | Value | Reference |
| Mouse | Intraperitoneal (i.p.) | ED₅₀ | 2.89 mg/kg | [9] |
| Rat | Intraperitoneal (i.p.) | ED₅₀ | 2.29 mg/kg | [9] |
ED₅₀: The dose that produces 50% of the maximal inhibitory effect on the head-twitch response.
8-OH-DPAT-Induced Reciprocal Forepaw Treading
This test evaluates the 5-HT₁ₐ receptor antagonist properties. The 5-HT₁ₐ agonist 8-OH-DPAT induces a behavior called reciprocal forepaw treading (RFT) in rats.
| Species | Route of Administration | Endpoint | Value | Reference |
| Rat | Intraperitoneal (IP) | ID₅₀ | 17.4 mg/kg | [3] |
ID₅₀: The dose that inhibits the 8-OH-DPAT-induced response by 50%.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. conductscience.com [conductscience.com]
- 9. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing mobile phase for Etoperidone hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Etoperidone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A good starting point for developing a reversed-phase HPLC method for this compound is a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier. For example, a combination of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) with the pH adjusted to the acidic range (e.g., 3.0) is often effective.[1] A common starting ratio would be in the range of 50:50 to 70:30 (v/v) organic modifier to aqueous buffer.
Q2: Why is controlling the pH of the mobile phase critical for Etoperidone analysis?
Controlling the mobile phase pH is crucial because Etoperidone is a basic compound.[2] The pH of the mobile phase influences the ionization state of the analyte. At a pH below its pKa, a basic compound like Etoperidone will be protonated (ionized), and at a pH above its pKa, it will be in its free base form (less ionized). This change in ionization significantly affects its retention time and peak shape on a reversed-phase column.[1][3] Consistent pH control is essential for reproducible results.[4]
Q3: What is the ideal pH range for the mobile phase when analyzing this compound?
For basic compounds like Etoperidone, it is generally recommended to work at a low pH (e.g., 2-4) or a high pH (e.g., >8), avoiding the intermediate pH range around the compound's pKa.[4][5] The predicted pKa for the strongest basic site of Etoperidone is approximately 7.09.[2] Operating at a pH at least 2 units away from the pKa (i.e., pH < 5 or pH > 9) will ensure a consistent ionization state and lead to more robust and reproducible chromatography.[1] A low pH is often preferred as it can also suppress the ionization of residual silanol groups on the silica-based stationary phase, which helps to minimize peak tailing.[6]
Q4: What are the most common organic modifiers used for Etoperidone HPLC analysis?
Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC for compounds like Etoperidone.[1] Acetonitrile is often favored due to its lower viscosity and better UV transparency at low wavelengths. Methanol can be a suitable alternative and may offer different selectivity.
Q5: How can I improve the peak shape of my this compound chromatogram?
Poor peak shape, particularly peak tailing, is a common issue when analyzing basic compounds. To improve peak shape, consider the following:
-
Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can significantly reduce peak tailing by minimizing interactions with stationary phase silanol groups.[6]
-
Using a Buffer: Employing a buffer in the aqueous portion of the mobile phase is essential to maintain a constant pH.[4]
-
Adding an Amine Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask active silanol sites and improve peak symmetry.
-
Choosing an Appropriate Column: Using a modern, high-purity silica column or a column specifically designed for the analysis of basic compounds can greatly enhance peak shape.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase. | Lower the mobile phase pH to 2.5-3.5 to protonate the silanols. Use a high-purity, end-capped column or a column designed for basic compounds. Consider adding a competing base like triethylamine to the mobile phase. |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the pKa of Etoperidone (~7.09).[1][2] | |
| Poor Resolution | Inadequate separation between Etoperidone and other components. | Optimize the mobile phase composition by adjusting the ratio of organic modifier to aqueous buffer. A lower percentage of organic modifier will generally increase retention and may improve resolution. Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. |
| Variable Retention Times | Fluctuations in mobile phase composition or pH. | Ensure the mobile phase is thoroughly mixed and degassed. Use a buffer to maintain a stable pH. Check for leaks in the HPLC system. |
| Temperature fluctuations. | Use a column oven to maintain a consistent column temperature. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent. Ensure proper sample preparation and filtration. |
| High Backpressure | Blockage in the HPLC system (e.g., column frit, tubing). | Filter the mobile phase and samples. Reverse-flush the column (if permitted by the manufacturer). Check for blockages in the tubing and fittings. |
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters for this compound
| Mobile Phase Composition (Acetonitrile:Buffer) | Buffer pH | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) |
| 50:50 | 3.0 | 6.8 | 1.2 | 8500 |
| 60:40 | 3.0 | 4.5 | 1.3 | 7800 |
| 70:30 | 3.0 | 2.9 | 1.5 | 6500 |
| 50:50 | 4.5 | 7.2 | 1.6 | 7200 |
| 50:50 | 6.0 | 8.5 | 2.1 | 5400 |
Note: The data in this table is representative and will vary depending on the specific column, instrument, and other experimental conditions.
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Column oven
-
Data acquisition and processing software
3. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer pH 3.0, 50:50 v/v):
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: Mix 500 mL of the prepared phosphate buffer with 500 mL of acetonitrile. Degas the mobile phase using sonication or vacuum filtration before use.
4. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-20 µg/mL).
5. Sample Preparation (from tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20 mM KH2PO4 pH 3.0 (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 255 nm
-
Injection Volume: 10 µL
7. System Suitability: Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
Mandatory Visualizations
Caption: Relationship between mobile phase pH and the ionization state of Etoperidone.
Caption: Troubleshooting workflow for common HPLC issues in Etoperidone analysis.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting peak tailing in Etoperidone hydrochloride chromatography
Welcome to the technical support center for the chromatographic analysis of Etoperidone hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values significantly greater than 1.0 suggest tailing. For most applications, a tailing factor of ≤ 2.0 is considered acceptable.
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound with a pKa of 7.09.[3] Basic compounds are prone to peak tailing in reversed-phase HPLC primarily due to secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[1][2] These silanol groups can be deprotonated and negatively charged, leading to strong ionic interactions with the positively charged Etoperidone molecule, which causes the peak to tail.
Q3: What are the common causes of peak tailing for basic compounds like this compound?
A3: The most common causes include:
-
Silanol Interactions: Uncapped or residual silanol groups on the silica stationary phase interact with the basic analyte.[1][2]
-
Mobile Phase pH: A mobile phase pH close to the pKa of Etoperidone (7.09) can lead to inconsistent ionization and peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Extra-Column Effects: Issues such as long tubing, large detector cell volume, or improper connections can contribute to peak broadening and tailing.[2]
-
Column Degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues with this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.
References
Etoperidone Hydrochloride Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of etoperidone hydrochloride. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is the salt form of etoperidone, an atypical antidepressant. Its chemical structure consists of a triazolone ring, a phenylpiperazine moiety, and a propyl chain linking these two core structures.[1][2][3][4][5] Key functional groups that can influence its stability include the amide linkage within the triazolone ring and the tertiary amines of the piperazine ring.
Q2: What are the potential degradation pathways for this compound under stress conditions?
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bond within the triazolone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to the opening of the ring.[6]
-
Oxidation: The piperazine ring and the tertiary amine groups are potential sites for oxidation, which can lead to the formation of N-oxides.[7][8]
-
N-Dealkylation: The bond between the propyl chain and the piperazine nitrogen can be cleaved, resulting in the formation of 1-(3-chlorophenyl)piperazine (mCPP).
Q3: What analytical techniques are recommended for studying the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for separating and quantifying this compound from its potential degradation products.[9][10][11][12][13] A reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection is typically used for quantification.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
Unexpected peaks are likely degradation products. To identify the cause, consider the following:
-
Review Stress Conditions: Correlate the appearance of the peak with the specific stress condition applied (e.g., acid, base, oxidant). This can provide clues about the nature of the degradation product.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main etoperidone peak. Co-elution of a degradation product can affect quantification.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for identifying the molecular weight of the degradation products and proposing their structures.
Q2: My this compound sample shows significant degradation even under mild storage conditions. What should I do?
Significant degradation under mild conditions suggests instability. The following steps can help troubleshoot this issue:
-
Confirm Storage Conditions: Ensure that the storage conditions (temperature, humidity, light exposure) are accurately controlled and monitored.
-
Excipient Compatibility: If working with a formulation, consider potential incompatibilities between this compound and the excipients. Perform compatibility studies with individual excipients.
-
Container Closure System: Evaluate the suitability of the container closure system to protect the sample from environmental factors like moisture and light.
Predicted Degradation Pathways of Etoperidone
The following diagram illustrates the plausible degradation pathways of etoperidone based on its chemical structure.
Experimental Protocols for Forced Degradation Studies
The following are illustrative protocols for conducting forced degradation studies on this compound, based on general ICH guidelines.[14][15][16][17]
Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 100 µg/mL.
-
For alkaline hydrolysis, mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH) to achieve a final drug concentration of 100 µg/mL.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples.
-
Neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at specified time intervals.
-
Dilute the samples with the mobile phase and analyze immediately by HPLC.
Thermal Degradation
Objective: To determine the effect of high temperature on the stability of solid this compound.
Methodology:
-
Place a known amount of solid this compound powder in a stable, sealed container.
-
Expose the sample to a dry heat of 80°C in a calibrated oven for 48 hours.[18][19]
-
At the end of the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample at a known concentration and analyze by HPLC.
Photolytic Degradation
Objective: To evaluate the photostability of this compound.
Methodology:
-
Expose a solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
After the exposure, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.
Experimental Workflow for Stability-Indicating Method Development
The following diagram outlines a typical workflow for developing a stability-indicating HPLC method.
References
- 1. Buy Etoperidone | 52942-31-1 [smolecule.com]
- 2. Etoperidone - Wikipedia [en.wikipedia.org]
- 3. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs-dev-public.ncats.io]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. [PDF] Oxidation of Drugs during Drug Product Development: Problems and Solutions | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. oaji.net [oaji.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A stability indicating HPLC method for the determination of electrochemically controlled release of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biomedres.us [biomedres.us]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 19. Thermal degradation study: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing Etoperidone Hydrochloride Detection by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the sensitivity of etoperidone hydrochloride detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in method development and routine analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that can impact sensitivity.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Low or No Etoperidone Signal | 1. Incorrect Mass Spectrometer Settings: Suboptimal MRM transitions, collision energy, or ion source parameters. 2. Sample Degradation: Etoperidone may be unstable in the sample matrix or during sample preparation. 3. Poor Ionization: Inefficient ionization of etoperidone in the MS source. 4. Chromatography Issues: Poor peak shape, leading to a low signal-to-noise ratio. | 1. Optimize MS Parameters: Infuse an etoperidone standard solution to optimize precursor and product ions, collision energy, and source parameters (e.g., capillary voltage, gas flow, temperature). 2. Assess Stability: Prepare samples fresh and keep them cool. Evaluate the stability of etoperidone in the matrix and during each step of the sample preparation process.[1] 3. Enhance Ionization: Adjust mobile phase pH with volatile additives like formic acid or ammonium formate to promote protonation of etoperidone (positive ion mode).[2] 4. Improve Chromatography: Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak. Ensure compatibility between the sample solvent and the mobile phase. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Matrix Effects: Co-eluting endogenous compounds from the sample matrix suppressing or enhancing the signal. 3. System Contamination: Carryover from previous injections or a contaminated LC system or mass spectrometer. | 1. Use High-Purity Reagents: Employ LC-MS grade solvents and freshly prepared mobile phases. 2. Mitigate Matrix Effects: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Adjust the chromatography to separate etoperidone from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended. 3. Thoroughly Clean the System: Implement a rigorous cleaning protocol for the LC system and mass spectrometer ion source. Use a strong wash solvent in the autosampler. |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent Sample Preparation: Variability in extraction recovery or sample dilution. 2. Autosampler Issues: Inaccurate injection volumes. 3. Unstable Ionization: Fluctuations in the electrospray ionization (ESI) source. | 1. Standardize Sample Preparation: Use an internal standard to normalize for variations in sample preparation and injection volume. Ensure consistent vortexing and evaporation steps. 2. Maintain Autosampler: Regularly service the autosampler and check for air bubbles in the syringe. 3. Stabilize ESI Source: Allow the mass spectrometer to stabilize before analysis. Monitor spray stability and clean the source as needed. |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Interaction of the basic etoperidone molecule with acidic silanols on the column packing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. | 1. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. 2. Use a Suitable Column and Mobile Phase: Employ a high-purity silica column with end-capping. Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to improve peak shape. 3. Adjust Mobile Phase pH: Optimize the mobile phase pH to ensure a consistent ionization state of etoperidone. |
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for this compound?
A1: While specific, validated MRM transitions for this compound are not widely published, a logical starting point for method development can be derived from its structure. Etoperidone has a molecular weight of 395.9 g/mol . In positive ion mode electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺ at m/z 396.9. Fragmentation of the piperazine ring and the ethyl-triazolone moiety is expected. Based on the fragmentation of similar molecules, potential product ions could be m/z 197 (related to the chlorophenylpiperazine moiety) and m/z 169.
Hypothetical MRM Transitions for Etoperidone:
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 396.9 | 197.1 | 169.1 |
Note: These transitions are hypothetical and must be confirmed and optimized by infusing an etoperidone standard into the mass spectrometer.
For comparison, a common transition for the structurally similar drug trazodone is m/z 372.2 → 176.0.[2]
Q2: How can I minimize matrix effects when analyzing etoperidone in biological samples like plasma?
A2: Matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification, are a significant challenge in bioanalysis.[2] To minimize them:
-
Effective Sample Preparation: Use a robust sample clean-up method. While protein precipitation is simple, it may not be sufficient. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate etoperidone from co-eluting matrix components. A longer column or a slower gradient may be necessary.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will behave chromatographically and in the ion source similarly to etoperidone, correcting for variations in signal intensity.
-
Dilution: If the concentration of etoperidone is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
Q3: What type of HPLC column is best suited for etoperidone analysis?
A3: A reversed-phase C18 or C8 column is typically a good choice for the analysis of etoperidone. To improve peak shape for the basic etoperidone molecule, consider using a column with high-purity silica and end-capping to minimize interactions with residual silanols. For faster analysis times without compromising resolution, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or superficially porous particles.
Q4: What are the key parameters to optimize in the mass spectrometer for maximum sensitivity?
A4: To achieve the highest sensitivity, several MS parameters should be optimized by infusing a standard solution of etoperidone:
-
Ion Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to ensure efficient desolvation and ionization.
-
MRM Transitions: Select the precursor ion (typically [M+H]⁺) and the most intense, stable product ions.
-
Collision Energy (CE): Optimize the CE for each MRM transition to maximize the abundance of the product ions.
-
Dwell Time: Ensure a sufficient dwell time for each transition to obtain an adequate number of data points across the chromatographic peak.
Q5: How should I prepare my samples for etoperidone analysis in plasma?
A5: A common and effective method for extracting etoperidone from plasma is liquid-liquid extraction (LLE). An alternative is protein precipitation, which is simpler but may result in a dirtier extract.
-
Liquid-Liquid Extraction (LLE): This involves extracting the drug from the aqueous plasma into an immiscible organic solvent. A basic pH is typically used to ensure etoperidone is in its neutral form for efficient extraction.
-
Protein Precipitation (PPT): This involves adding a solvent like acetonitrile or methanol to the plasma to precipitate proteins. After centrifugation, the supernatant is analyzed. This method is faster but less selective than LLE.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following table summarizes typical performance characteristics for the analysis of the structurally and functionally similar antidepressant, trazodone, by LC-MS/MS. These values can serve as a benchmark for method development and validation for etoperidone.[3]
| Parameter | Typical Performance for Trazodone by LC-MS/MS |
| Linearity Range | 5 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 11% (Intra- and Inter-day) |
| Accuracy (% Recovery) | 89.6% - 105.8% (Inter-day) |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
This protocol is a general starting point and should be optimized and validated for your specific instrumentation and application.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled etoperidone or a structurally similar compound like trazodone-d6).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized (start with hypothetical transitions from FAQ 1) |
| Source Temperature | To be optimized (e.g., 500°C) |
| Capillary Voltage | To be optimized (e.g., 3.5 kV) |
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
To develop a stability-indicating method, this compound should be subjected to stress conditions to generate potential degradation products.[4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the drug substance to UV and visible light (ICH Q1B guidelines).
Samples from each stress condition should be analyzed by LC-MS/MS to separate and identify any degradation products.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of etoperidone.
References
Common interferences in the analysis of Etoperidone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analysis of Etoperidone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analysis of this compound?
A1: The most common sources of interference in the analysis of this compound include:
-
Metabolites: The primary and most significant interfering substance is its major active metabolite, 1-(3-chlorophenyl)piperazine (m-CPP).[1][2][3] Other metabolites formed through alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation can also potentially interfere.
-
Degradation Products: Etoperidone can degrade under stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis, leading to the formation of products that may co-elute with the parent drug.
-
Excipients: Common pharmaceutical excipients used in tablet or capsule formulations can sometimes interfere with the analysis. These may include binders, fillers, lubricants, and disintegrants.
-
Co-eluting Substances: In complex matrices like plasma or urine, endogenous or exogenous compounds can co-elute with Etoperidone, causing interference, especially in less selective methods like HPLC-UV.[1]
Q2: How can I differentiate Etoperidone from its major metabolite, m-CPP, during analysis?
A2: Differentiation between Etoperidone and its major metabolite, m-CPP, can be achieved through appropriate analytical methodology. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods with sufficient chromatographic resolution can separate the two compounds based on their different retention times. For more complex matrices or lower concentrations, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity, allowing for differentiation based on their distinct mass-to-charge ratios (m/z) of precursor and product ions.[1]
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: While specific degradation pathways for Etoperidone are not extensively published, based on its chemical structure and information on similar compounds, the expected degradation pathways under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) include:[4][5][6]
-
Hydrolysis: Cleavage of the amide or ether linkages in the molecule.
-
Oxidation: Oxidation of the piperazine ring or other susceptible functional groups.
-
N-dealkylation: Cleavage of the bond connecting the piperazine ring to the ethyl group.
A generalized workflow for identifying these degradation products is outlined below.
Figure 1. A generalized workflow for forced degradation studies.
Q4: Can excipients in the formulation interfere with Etoperidone analysis?
A4: Yes, excipients can potentially interfere with the analysis. Common excipients in antidepressant formulations include microcrystalline cellulose, lactose, magnesium stearate, and croscarmellose sodium.[7][8][9][10] Interference can manifest as co-eluting peaks, baseline disturbances, or ion suppression/enhancement in mass spectrometry.[7] It is crucial to perform specificity studies during method validation by analyzing placebo formulations (containing all excipients except the active pharmaceutical ingredient) to assess potential interference.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the analysis of this compound.
Issue 1: Poor peak shape or tailing for Etoperidone.
| Possible Cause | Recommended Solution |
| Secondary interactions with column silanols | Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Etoperidone. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated guard column or column frit | Replace the guard column or sonicate the column inlet frit in isopropanol. |
Issue 2: Co-elution of Etoperidone and its metabolite, m-CPP.
| Possible Cause | Recommended Solution |
| Insufficient chromatographic resolution | Optimize the mobile phase composition (e.g., change the organic modifier ratio or the buffer concentration). |
| Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl). | |
| Adjust the gradient slope in a gradient elution method. | |
| Inadequate method selectivity | If using HPLC-UV, switch to a more selective detector like a mass spectrometer (LC-MS/MS). |
Issue 3: Unexpected peaks in the chromatogram.
| Possible Cause | Recommended Solution |
| Presence of degradation products | Perform forced degradation studies to identify the retention times and mass spectra of potential degradation products.[4] |
| Interference from excipients | Analyze a placebo sample to identify peaks originating from the formulation matrix. |
| Contamination from sample preparation | Analyze a blank sample (solvent or matrix without the analyte) to check for contamination from reagents or vials. |
| Carryover from previous injections | Implement a robust needle wash procedure and inject a blank after high-concentration samples. |
Issue 4: Inconsistent quantitative results (poor precision and accuracy).
| Possible Cause | Recommended Solution |
| Matrix effects in LC-MS/MS (ion suppression or enhancement) | Use a stable isotope-labeled internal standard for Etoperidone. |
| Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components. | |
| Incomplete sample extraction | Optimize the extraction solvent and procedure to ensure complete recovery of the analyte. |
| Instability of the analyte in the prepared sample | Investigate the stability of Etoperidone in the sample solvent and store samples at an appropriate temperature (e.g., 4°C) before analysis. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of Etoperidone and its major metabolite, m-CPP. Note that specific values may vary depending on the exact analytical method and instrumentation used.
Table 1: Representative Chromatographic and Mass Spectrometric Parameters
| Compound | Typical HPLC Retention Time (min) * | Precursor Ion (m/z) [M+H]+ | Product Ions (m/z) |
| Etoperidone | 6.23 | 396.2 | 176.1, 221.1 |
| m-CPP | 3.81 | 197.1 | 152.1, 117.1 |
*Note: Retention times are highly method-dependent and are provided as a representative example from a study on the structurally similar Trazodone and its metabolite m-CPP.[11]
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of Etoperidone in Pharmaceutical Dosage Forms
This protocol is a general guideline and should be validated for specific laboratory conditions.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
-
Mobile Phase Preparation:
-
Prepare a buffer of 0.01M Ammonium Acetate.
-
Mix the buffer with an organic solvent like acetonitrile or methanol in a suitable ratio (e.g., 50:50 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[12]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
-
Sample Preparation:
-
For solid dosage forms, accurately weigh and powder a representative number of units.
-
Dissolve a portion of the powder, equivalent to a known amount of Etoperidone, in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 250 nm).
-
Protocol 2: LC-MS/MS Method for the Quantification of Etoperidone and m-CPP in Human Plasma
This protocol is adapted from methods for the structurally similar drug Trazodone and its metabolite m-CPP.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 or similar reversed-phase column suitable for fast LC.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard solution (e.g., a deuterated analog of Etoperidone).
-
Add 5 mL of an appropriate extraction solvent (e.g., n-hexane).[1]
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Use a suitable gradient program to achieve separation.
-
Flow rate: 0.4 - 0.8 mL/min
-
-
MS/MS Conditions:
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions for Etoperidone and m-CPP as listed in Table 1.
-
Visualizations
Signaling Pathway of Potential Interferences
Figure 2. Sources of interference in Etoperidone analysis.
Troubleshooting Logic Flow
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. [PDF] Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS | Semantic Scholar [semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. colorcon.com [colorcon.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. drugtopics.com [drugtopics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating the Nuances of pH for Optimal Etoperidone and Metabolite Separation
A Comprehensive Technical Guide for Researchers
For scientists and researchers engaged in the analysis of the atypical antidepressant etoperidone and its metabolites, achieving optimal separation is paramount for accurate quantification and downstream applications. A critical factor influencing this separation is the pH of the mobile phase in liquid chromatography. This technical support guide provides a detailed exploration of pH adjustment strategies, troubleshooting advice, and experimental protocols to empower researchers in their analytical endeavors.
Understanding the Physicochemical Landscape: pKa and its Implications
The acidity or basicity of a molecule, quantified by its pKa value, dictates its ionization state at a given pH. This, in turn, significantly impacts its retention behavior in reverse-phase high-performance liquid chromatography (HPLC). Etoperidone and its primary active metabolite, m-chlorophenylpiperazine (m-CPP), are basic compounds with distinct pKa values that govern their chromatographic separation.
| Compound | Predicted pKa (Most Basic Center) | Primary Metabolite | Predicted pKa of Metabolite |
| Etoperidone | ~6.51 | m-chlorophenylpiperazine (m-CPP) | 8.87[1][2] |
pKa values are predicted using computational models and may vary slightly from experimental values.
At a pH below their pKa, both etoperidone and m-CPP will be predominantly in their protonated, more polar form, leading to reduced retention on a non-polar stationary phase. Conversely, at a pH above their pKa, they will exist in their neutral, less polar form, resulting in increased retention. The difference in their pKa values provides a strategic window for optimizing their separation by carefully controlling the mobile phase pH.
Experimental Protocol: A Starting Point for pH Optimization
This protocol provides a foundational HPLC method that can be adapted and optimized for the separation of etoperidone and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (for higher sensitivity and selectivity).[3]
-
C8 or C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
Reagents:
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)
Mobile Phase Preparation (Example with pH 3.5):
-
Prepare a 20 mM potassium dihydrogen phosphate buffer solution in HPLC-grade water.
-
Adjust the pH of the aqueous buffer to 3.5 using ortho-phosphoric acid.[1]
-
The final mobile phase is a mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[1]
-
Filter and degas the mobile phase before use.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 20 µL
-
Detection: UV at 255 nm[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation of etoperidone and its metabolites, with a focus on pH-related solutions.
Q1: I am seeing poor resolution between etoperidone and m-CPP. How can I improve it?
A1: Poor resolution is often a result of suboptimal mobile phase pH. Given the pKa difference between etoperidone (~6.51) and m-CPP (8.87), adjusting the pH can significantly impact their differential retention.
-
Strategy 1: Lowering the pH. At a lower pH (e.g., 3.0-4.0), both compounds will be protonated. However, the degree of protonation and the resulting polarity may differ enough to improve separation. An acidic mobile phase is a common starting point for the analysis of basic compounds.[2]
-
Strategy 2: Fine-tuning the pH. Systematically adjust the mobile phase pH in small increments (e.g., 0.2 pH units) within the acidic range (e.g., pH 3.0 to 5.0) to find the optimal selectivity.
-
Strategy 3: Consider a different buffer. The choice of buffer can also influence selectivity. Experiment with different buffer systems (e.g., formate, acetate) at the desired pH.
Q2: My peak shapes are poor (e.g., tailing). What could be the cause and how do I fix it?
A2: Peak tailing for basic compounds is often caused by interactions with residual silanol groups on the silica-based stationary phase.
-
Lowering the pH: Operating at a low pH (e.g., below 4) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.
-
Use of an amine modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. A mobile phase containing an aqueous phosphate buffer at pH 3.5 with triethylamine has been reported for similar analyses.[1]
Q3: I am concerned about the stability of etoperidone and its metabolites during analysis. How does pH affect their stability?
A3: The stability of pharmaceutical compounds can be pH-dependent. While specific data for etoperidone is limited, it is crucial to be aware of potential degradation pathways.
-
Hydrolysis: Many drugs are susceptible to hydrolysis under acidic or alkaline conditions.[4] To assess this, a forced degradation study can be performed by exposing the analytes to acidic and basic conditions and analyzing the resulting solutions by HPLC.
-
Oxidation: The rate of oxidative degradation can also be influenced by pH.
-
General Recommendation: To minimize the risk of degradation, it is advisable to prepare fresh solutions and analyze them promptly. If samples need to be stored, they should be kept at a low temperature and protected from light. Initial stability assessments should be performed at the pH of the analytical method.
Q4: What is a logical workflow for optimizing the mobile phase pH for my specific separation needs?
A4: A systematic approach is key to efficient method development. The following workflow can guide your pH optimization experiments.
Caption: A logical workflow for optimizing mobile phase pH.
Visualizing the pH Effect: A Conceptual Diagram
The following diagram illustrates the relationship between mobile phase pH, the ionization state of etoperidone and m-CPP, and their resulting retention behavior in reverse-phase HPLC.
Caption: The influence of pH on analyte ionization and HPLC retention.
By understanding the fundamental principles of pKa and systematically exploring the impact of mobile phase pH, researchers can overcome common separation challenges and develop robust and reliable analytical methods for etoperidone and its metabolites. This guide serves as a starting point, and further optimization may be necessary depending on the specific analytical instrumentation and experimental goals.
References
Enhancing resolution in HPLC analysis of Etoperidone hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Etoperidone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor resolution in the HPLC analysis of this compound?
A1: Poor resolution in the HPLC analysis of this compound can stem from several factors, but it is often linked to the mobile phase composition, column chemistry, and column degradation. The resolution is governed by three key parameters: column efficiency (N), selectivity (α), and retention factor (k). An unoptimized mobile phase pH can affect the ionization state of Etoperidone, leading to peak tailing or fronting. Column degradation, such as the loss of stationary phase or contamination, can reduce efficiency and lead to broader peaks.
Q2: How does the mobile phase composition affect the peak shape of Etoperidone?
A2: The mobile phase composition, particularly the organic modifier ratio and pH, is critical for achieving a good peak shape for Etoperidone, which is a basic compound. An incorrect pH can lead to interactions between the ionized analyte and active sites on the stationary phase, resulting in peak tailing. The organic modifier concentration influences the retention time and can impact peak symmetry. For basic compounds like Etoperidone, a mobile phase pH adjusted to be at least two units away from its pKa is generally recommended to ensure a consistent ionization state.
Q3: What type of HPLC column is most suitable for this compound analysis?
A3: A reversed-phase C18 column is commonly used for the analysis of Etoperidone and its related compounds. A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point. The choice of a specific C18 column can depend on the desired selectivity and the nature of potential impurities or degradation products.
Q4: Can forced degradation studies help in improving the HPLC method?
A4: Yes, forced degradation studies are highly valuable. By subjecting this compound to stress conditions such as acid, base, oxidation, and heat, you can generate potential degradation products. This allows you to challenge the specificity of your HPLC method and ensure it can separate the parent drug from its degradants, which is a critical aspect of a stability-indicating method.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Etoperidone and an Impurity | - Inappropriate mobile phase composition (organic ratio or pH).- Unsuitable stationary phase.- Low column efficiency. | - Adjust Mobile Phase: Modify the organic solvent percentage or change the pH to alter selectivity.- Change Column: Try a different C18 column with a different bonding chemistry or a different stationary phase (e.g., C8, Phenyl).- Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution.- Increase Column Length or Decrease Particle Size: This will increase column efficiency. |
| Peak Tailing of Etoperidone | - Secondary interactions with active silanol groups on the column.- Incorrect mobile phase pH.- Column contamination or degradation. | - Adjust Mobile Phase pH: Ensure the pH is appropriate for a basic compound (e.g., pH 3.0 or 7.0).- Add a Competitor: Incorporate a competing base like triethylamine (TEA) into the mobile phase.- Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions.- Clean the Column: Flush the column with a strong solvent. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Reduce Sample Concentration: Inject a more dilute sample.- Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Column void or channeling.- Clogged frit.- Injector issue. | - Reverse and Flush Column: Disconnect the column from the detector and flush in the reverse direction.- Replace Frit: If the pressure is high and flushing doesn't help, the inlet frit may need replacement.- Inspect Injector: Check for blockages or leaks in the injector. |
| Fluctuating Baseline | - Air bubbles in the system.- Insufficient mobile phase degassing.- Pump malfunction. | - Purge the Pump: Remove air bubbles from the pump heads.- Degas Mobile Phase: Ensure the mobile phase is properly degassed using sonication or vacuum filtration.- Check Pump Seals: Worn pump seals can cause pressure fluctuations. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol is a starting point for the quantitative analysis of Etoperidone in pharmaceutical dosage forms.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio.
-
Degas the mobile phase prior to use.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation (for tablets):
-
Weigh and powder a representative number of tablets.
-
Dissolve a portion of the powder, equivalent to a known amount of Etoperidone, in the mobile phase.
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability-indicating nature of the HPLC method.
-
Acid Degradation: Reflux the drug solution in 0.1 M HCl for a specified period (e.g., 12 hours) at room temperature or elevated temperature. Neutralize the solution before injection.[2]
-
Base Degradation: Reflux the drug solution in 0.1 M NaOH for a specified period (e.g., 36 hours). Neutralize the solution before injection.[2]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.
Data Presentation
The following tables summarize typical HPLC method parameters and expected performance characteristics for the analysis of Etoperidone and similar compounds.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1 (Etoperidone) | Method 2 (Eperisone HCl) | Method 3 (Risperidone) |
| Column | C18 (250 x 4.6 mm, 5 µm) | Waters-ODS C18 (250 x 4.6 mm, 5 µm) | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40) | Acetonitrile:0.05% TEA (pH 3.5) (75:25) | Methanol:Acetonitrile (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 255 nm | 273 nm | 280 nm |
| Retention Time | ~ 3-8 min | Not specified | 3.35 min |
Table 2: Expected Method Validation Performance
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a systematic approach to troubleshooting poor resolution in HPLC analysis.
Caption: A logical workflow for troubleshooting HPLC resolution issues.
Etoperidone Signaling Pathway
Etoperidone primarily acts as an antagonist at the serotonin 5-HT2A receptor. This diagram illustrates the simplified signaling cascade associated with this receptor.
Caption: Simplified signaling pathway of the 5-HT2A receptor antagonized by Etoperidone.
References
Overcoming matrix effects in bioanalysis of Etoperidone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalysis of Etoperidone hydrochloride. The focus is on overcoming matrix effects, a common challenge in quantifying drugs in biological samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the bioanalysis of this compound, offering potential causes and solutions.
Problem: Poor peak shape or tailing for Etoperidone in my chromatogram.
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Potential Cause: Secondary interactions between the basic Etoperidone molecule and residual silanol groups on the C18 column. Acidic mobile phases, often used to enhance protonation for MS detection, can exacerbate this issue.[1]
-
Recommended Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Column Selection: Utilize a column with end-capping or a hybrid particle technology to minimize the availability of free silanol groups.
-
pH Adjustment: Carefully optimize the mobile phase pH to ensure consistent protonation of Etoperidone while minimizing silanol interactions.
-
Problem: Inconsistent or low recovery of Etoperidone during sample preparation.
-
Potential Cause: Suboptimal extraction parameters for the chosen sample preparation technique (e.g., LLE, SPE). The physicochemical properties of Etoperidone, such as its pKa and logP, will dictate the ideal extraction conditions.
-
Recommended Solution:
-
Liquid-Liquid Extraction (LLE): Systematically evaluate different organic solvents and aqueous phase pH values to find the optimal conditions for partitioning Etoperidone into the organic layer.
-
Solid-Phase Extraction (SPE): Screen different sorbent types (e.g., C8, C18, mixed-mode) and elution solvents to maximize the retention and subsequent elution of Etoperidone.[2] Ensure proper conditioning of the SPE cartridge.[2]
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for Etoperidone to compensate for variability in recovery.[3]
-
Problem: The mass spectrometer signal for Etoperidone is suppressed or enhanced when analyzing biological samples compared to pure standards.
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Potential Cause: This is a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, proteins) interfere with the ionization of Etoperidone in the mass spectrometer source.[4][5][6] Ion suppression is the more common phenomenon.[4]
-
Recommended Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE instead of simple protein precipitation (PPT) to remove a larger portion of interfering matrix components.[4][5][7]
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate Etoperidone from the regions where matrix components elute. A post-column infusion experiment can identify these regions of ion suppression.[4][8]
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Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and mitigate matrix effects.[3]
-
Change Ionization Technique: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[9]
-
Problem: High background noise or "no peaks" observed in the mass spectrometer.
-
Potential Cause: This could be due to several factors, including gas leaks in the MS system, issues with the detector, or problems with sample introduction.[10] It could also be a result of extreme ion suppression.
-
Recommended Solution:
-
System Check: Perform a system leak check, especially after changing gas cylinders.[10] Ensure all connections are secure.
-
Detector Verification: Confirm that the detector is functioning correctly and that the flame is lit (if applicable).[10]
-
Sample Path: Check the autosampler and syringe for proper operation to ensure the sample is being injected.[10] Inspect the column for any cracks or blockages.[10]
-
Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioanalysis of this compound.
Q1: What are matrix effects and why are they a concern in the bioanalysis of Etoperidone?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the biological matrix.[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Etoperidone.[12] These effects are a significant concern because they can compromise the reliability of pharmacokinetic and toxicokinetic data in drug development.
Q2: How can I quantitatively assess matrix effects for my Etoperidone assay?
The most common method is the post-extraction spike method.[4][8] This involves comparing the peak area of Etoperidone in a spiked extract of a blank biological matrix to the peak area of Etoperidone in a pure solvent solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q3: Which sample preparation technique is best for minimizing matrix effects for Etoperidone in plasma?
While the optimal technique can be analyte and matrix-dependent, Solid-Phase Extraction (SPE) is generally considered more effective at removing interfering matrix components like phospholipids compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[7] However, LLE can also be highly effective if optimized correctly.[2] PPT is the simplest method but often results in the least clean extracts.[13]
Q4: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for Etoperidone analysis?
A SIL-IS is considered the gold standard for correcting matrix effects.[3] Because it has nearly identical physicochemical properties to Etoperidone, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
Experimental Protocols
Below are detailed methodologies for key experiments related to the bioanalysis of Etoperidone.
Protocol 1: Liquid-Liquid Extraction (LLE) of Etoperidone from Human Plasma
This protocol is adapted from a method for a structurally similar compound and is a good starting point for method development.[2]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., a deuterated analog of Etoperidone or a structurally similar compound like Nefazodone).[2]
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., n-hexane, methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Sample Collection and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Etoperidone from Human Plasma
This protocol provides a general procedure for SPE and should be optimized for Etoperidone.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 50 µL of the internal standard solution and vortex.[2]
-
The sample may require dilution with a buffer (e.g., phosphate buffer) to adjust the pH and facilitate binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C8 or C18 SPE cartridge (e.g., 50 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.[2] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute Etoperidone and the internal standard from the cartridge with a small volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the comparison of different sample preparation techniques for Etoperidone bioanalysis.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Technique | Average Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 | -45 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 85 | -15 (Suppression) |
| Solid-Phase Extraction (SPE) | 90 | -5 (Suppression) |
Table 2: LC-MS/MS Parameters for Etoperidone Analysis
| Parameter | Value |
| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Etoperidone) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
Visualizations
The following diagrams illustrate key workflows and concepts in the bioanalysis of Etoperidone.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. gentechscientific.com [gentechscientific.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gcms.cz [gcms.cz]
Method validation challenges for Etoperidone hydrochloride assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method validation for Etoperidone hydrochloride assays. It addresses common challenges and provides practical troubleshooting solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent analytical techniques for quantifying this compound in bulk drug substances and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.[1] HPLC is often preferred for its high selectivity and ability to separate Etoperidone from its degradation products, making it suitable for stability-indicating assays.[2][3] UV-Vis spectrophotometry offers a simpler and more rapid approach, which can be ideal for routine quality control.[1]
Q2: Are there specific published method validation studies for this compound?
A2: There is a limited amount of publicly available, detailed validation data specifically for this compound assays.[1][4] Consequently, it is a common practice to adapt and validate methods based on protocols developed for analogous compounds, such as Eperisone or the structurally and functionally similar antidepressant, Trazodone.[1][4] The principles and methodologies outlined in ICH guidelines are directly transferable and provide a robust framework for validating an Etoperidone assay.[1]
Q3: What are the key validation parameters to consider for an this compound assay according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: What is a stability-indicating method and why is it important for this compound?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3] This is crucial for this compound to ensure that during stability studies, any decrease in the active pharmaceutical ingredient (API) concentration is accurately measured and not masked by interfering peaks from degradants.[6] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are performed to demonstrate the method's stability-indicating capability.[2][3]
Troubleshooting Guides
HPLC Method Validation
Q5: My HPLC chromatogram for this compound shows poor peak shape (e.g., tailing or fronting). What are the possible causes and solutions?
A5: Poor peak shape can compromise the accuracy and precision of your assay. Here are some common causes and troubleshooting steps:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, presence of dead volumes in the HPLC system, or a blocked column frit.
-
Solution:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.
-
Check all fittings and connections for dead volumes.
-
Replace the column inlet frit or use a guard column.[7]
-
-
-
Peak Fronting:
-
Cause: Column overload, sample solvent incompatible with the mobile phase, or a collapsed column bed.
-
Solution:
-
Reduce the injection volume or the concentration of the sample.
-
Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
-
If the column has collapsed, it will need to be replaced.
-
-
Q6: I'm observing a drifting baseline in my HPLC analysis of this compound. How can I resolve this?
A6: Baseline drift can significantly affect the integration of peaks and the overall accuracy of your results.[8]
-
Cause:
-
Changes in mobile phase composition due to improper mixing or degradation.
-
Temperature fluctuations in the column or detector.
-
Column contamination or bleed.
-
Detector lamp instability.[8]
-
-
Solution:
-
Ensure the mobile phase is thoroughly degassed and well-mixed. Prepare fresh mobile phase daily.[8]
-
Use a column oven and ensure a stable laboratory temperature to maintain consistent temperature control.[8]
-
Flush the column with a strong solvent to remove contaminants. If column bleed is suspected, it may need to be replaced.[9]
-
Allow the detector lamp to warm up sufficiently before starting the analysis. If the drift persists, the lamp may need replacement.[8]
-
Q7: My retention times for this compound are inconsistent between injections. What should I check?
A7: Inconsistent retention times can lead to incorrect peak identification and quantification.
-
Cause:
-
Leaks in the HPLC system.
-
Air bubbles in the pump or detector.
-
Inconsistent mobile phase composition.
-
Fluctuations in column temperature.
-
-
Solution:
-
Perform a leak test on the system. Check all fittings and connections.
-
Thoroughly degas the mobile phase and prime the pump to remove any air bubbles.[8]
-
Ensure the mobile phase is accurately prepared and mixed.
-
Use a column oven to maintain a constant temperature.
-
General Assay Issues
Q8: I am having difficulty dissolving the this compound reference standard. What solvents are recommended?
A8: this compound should be freely soluble in solvents like methanol or ethanol.[1] For HPLC analysis, it is best to dissolve the standard in the mobile phase to avoid solvent effects that can lead to poor peak shape.[1] If solubility issues persist, gentle sonication may be used to aid dissolution.
Q9: My accuracy results for the this compound assay are outside the acceptance criteria. What could be the issue?
A9: Inaccurate results can stem from several sources.
-
Cause:
-
Errors in the preparation of standard or sample solutions.
-
Incomplete extraction of the drug from the sample matrix.
-
Degradation of the analyte during sample preparation.
-
Improperly calibrated equipment (e.g., balance, pipettes).
-
-
Solution:
-
Carefully review and verify all calculations and dilutions for standard and sample preparations.
-
Optimize the sample extraction procedure to ensure complete recovery of this compound.
-
Investigate the stability of this compound in the sample solvent and under the conditions of the sample preparation process.
-
Ensure all analytical equipment is properly calibrated and functioning correctly.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile: 0.01M Ammonium Acetate buffer (pH adjusted)[1][3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 256 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient or controlled at 40°C[3] |
Table 2: Comparison of Analytical Method Performance Characteristics
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection.[4] | Measurement of UV absorbance at a specific wavelength.[1] |
| Selectivity | High (separates analyte from impurities).[4] | Moderate (potential for interference from other absorbing compounds).[4] |
| Sensitivity | µg/mL to ng/mL range.[4] | Generally in the µg/mL range. |
| Application | Stability studies, routine QC, pharmacokinetic analysis.[1] | Routine QC of bulk drug and simple formulations.[1] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
-
Instrumentation: HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.[1]
-
Mobile Phase Preparation: Prepare a suitable buffer, for example, 0.01M Ammonium Acetate. Adjust the pH as required. The mobile phase composition is typically a mixture of this buffer and an organic solvent like acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50-150 µg/mL).[1]
-
Sample Preparation: For solid dosage forms, accurately weigh and powder a representative number of units. Dissolve a portion of the powder, equivalent to a known amount of this compound, in the mobile phase. Sonicate if necessary to ensure complete dissolution, then filter the solution through a 0.45 µm syringe filter.[1]
-
Chromatographic Conditions: Set the flow rate, detection wavelength, and column temperature as optimized (refer to Table 1 for typical values).
-
Analysis: Inject equal volumes of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the peak areas.
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Forced Degradation Study for a Stability-Indicating Method
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1N HCl) at an elevated temperature for a specified period. Neutralize the solution before analysis.[2]
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1N NaOH) at an elevated temperature for a specified period. Neutralize the solution before analysis.[2]
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.[6]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a specific temperature for a defined duration.
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV light in a photostability chamber.
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak, and the peak purity of the parent drug is confirmed using a photodiode array (PDA) detector.
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. oaji.net [oaji.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. npra.gov.my [npra.gov.my]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Etoperidone Hydrochloride vs. Trazodone: A Comparative Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of etoperidone hydrochloride and trazodone, two structurally related psychoactive compounds. Both molecules are known for their complex pharmacology, interacting with a wide range of neurotransmitter receptors. Understanding their distinct and overlapping binding affinities is crucial for research into their therapeutic mechanisms, potential side effects, and the development of novel therapeutics.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of etoperidone and trazodone for key neurotransmitter receptors and transporters. A lower Kᵢ value indicates a higher binding affinity.
| Receptor/Transporter | Etoperidone (Kᵢ, nM) | Trazodone (Kᵢ, nM) |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 20.2[1] | 23.6[1] |
| 5-HT₂ₐ | 36[2] | Potent antagonist[2] |
| 5-HT₂C | Agonist (via mCPP metabolite)[2] | Weak antagonist[2] |
| Adrenergic Receptors | ||
| α₁ | 38[2] | Potent antagonist[2] |
| α₂ | 570[2] | Moderate antagonist[2] |
| Dopamine Receptors | ||
| D₂ | 2300[2] | Very low affinity[2] |
| Histamine Receptors | ||
| H₁ | 3100[2] | Weak antagonist[2] |
| Monoamine Transporters | ||
| SERT | 890[2] | Moderate inhibitor[2] |
| NET | 20,000[2] | |
| DAT | 52,000[2] | |
| Muscarinic Receptors | ||
| M₁-M₅ | >35,000[2] | Very low affinity[2] |
Summary of Findings: Both etoperidone and trazodone exhibit a notable affinity for serotonin and adrenergic receptors. They are both potent antagonists at the 5-HT₂ₐ receptor and have a significant affinity for the α₁-adrenergic receptor.[2] Their binding affinities for the 5-HT₁ₐ receptor are comparable.[1] A key pharmacological distinction lies in their activity at the 5-HT₂C receptor, where the primary metabolite of etoperidone, m-chlorophenylpiperazine (mCPP), acts as an agonist, while trazodone is a weak antagonist.[2] Both compounds demonstrate weak affinity for dopamine D₂ and histamine H₁ receptors and have negligible affinity for muscarinic acetylcholine receptors.[2]
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. This technique is a cornerstone of pharmacological research for characterizing drug-receptor interactions.
General Methodology:
-
Membrane Preparation: Membranes are isolated from specific brain regions or from cultured cells that endogenously or recombinantly express the receptor of interest. This process typically involves tissue homogenization followed by centrifugation to pellet the membrane fraction. The protein concentration of the resulting membrane preparation is then quantified.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the target receptor with high affinity and is tagged with a radioactive isotope, such as ³H or ¹²⁵I).
-
Competitive Binding: To determine the binding affinity of the test compound (etoperidone or trazodone), a fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After the incubation period reaches equilibrium, the mixture is rapidly filtered through a glass fiber filter. This traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to construct a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Example Protocol for 5-HT₁ₐ Receptor Binding Assay:
-
Receptor Source: Rat cerebral cortical synaptosomes.[1]
-
Radioligand: [³H]8-OH-DPAT.[1]
-
Procedure: Membranes from the rat cerebral cortex are incubated with [³H]8-OH-DPAT and varying concentrations of etoperidone or trazodone. Following incubation, the bound and free radioligands are separated by filtration, and the radioactivity of the bound fraction is measured to determine the inhibitory constant (Kᵢ) of the test compounds.[1]
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the methodologies and the functional consequences of receptor binding, the following diagrams are provided in the DOT language.
Caption: Generalized workflow of a radioligand competition binding assay.
References
A Comparative Analysis of Etoperidone and Nefazodone Metabolism for Researchers
A deep dive into the metabolic pathways, enzymatic kinetics, and experimental protocols for two structurally related phenylpiperazine antidepressants.
This guide offers a comprehensive comparative analysis of the metabolism of etoperidone and nefazodone, designed for researchers, scientists, and professionals in drug development. Both second-generation antidepressants are structurally similar and share a primary metabolic fate through the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of a common active metabolite, meta-chlorophenylpiperazine (mCPP).[1][2] Understanding the nuances of their metabolic profiles is critical for predicting drug-drug interactions, inter-individual variability in patient response, and potential for adverse effects.
Quantitative Analysis of Metabolic Pathways
The metabolism of both etoperidone and nefazodone is extensive and primarily occurs in the liver. The key enzyme responsible for the biotransformation of both compounds is CYP3A4.[1][3] For nefazodone, CYP2D6 also plays a role in the formation of mCPP.[2] Below is a summary of the primary metabolic pathways and the resulting metabolites.
| Feature | Etoperidone | Nefazodone |
| Primary Metabolizing Enzyme | CYP3A4[4][5] | CYP3A4, CYP2D6 (for mCPP formation)[2] |
| Primary Metabolic Pathways | Alkyl Hydroxylation, Phenyl Hydroxylation, N-dealkylation[5] | N-dealkylation, Aliphatic and Aromatic Hydroxylation[6] |
| Major Metabolites | OH-ethyl-etoperidone (M1), OH-phenyl-etoperidone (M2), m-chlorophenylpiperazine (mCPP, M8)[5] | Hydroxynefazodone (OH-NEF), para-hydroxynefazodone, Triazoledione, m-chlorophenylpiperazine (mCPP)[2][6] |
| Key Active Metabolite(s) | m-chlorophenylpiperazine (mCPP)[4] | Hydroxynefazodone (OH-NEF), Triazoledione, m-chlorophenylpiperazine (mCPP)[2][6] |
Table 1: Comparative Overview of Etoperidone and Nefazodone Metabolism.
While extensive research has identified the primary metabolic routes, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the direct metabolism of the parent drugs to their various metabolites are not consistently reported in the available literature.[4] However, for etoperidone, the Vmax for the conversion of its major metabolite, OH-ethyl-etoperidone (M1), to mCPP by CYP3A4 has been determined to be 503.0 ± 3.1 pmol/nmol CYP/min.[4][5] Nefazodone is also a known potent inhibitor of CYP3A4.[6]
Metabolic Pathways Visualization
The following diagrams illustrate the metabolic pathways of Etoperidone and Nefazodone.
Experimental Protocols
The characterization of etoperidone and nefazodone metabolism typically involves in vitro studies using human liver fractions, followed by advanced analytical techniques for the identification and quantification of metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of a test compound.
Materials:
-
Test compound (Etoperidone or Nefazodone)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO, methanol). Prepare the NADPH regenerating system as per the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs (typically at a final concentration of 0.5-1.0 mg/mL), and the test compound stock solution (final concentration can range from 1-50 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
LC-MS/MS Analysis of Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of parent drugs and their metabolites.[7]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer, typically a triple quadrupole, equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte) for detection, which provides high selectivity and sensitivity.
-
Data Analysis: The peak areas of the parent drug and its metabolites are integrated, and their concentrations are determined using a calibration curve prepared with analytical standards.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro drug metabolism study.
References
- 1. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Human CYP3A4 and the metabolism of nefazodone and hydroxynefazodone by human liver microsomes and heterologously expressed enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating Analytical Methods for Etoperidone Hydrochloride Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of analytical methods is a critical requirement in pharmaceutical development and quality control, ensuring the reliability and accuracy of data. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of Etoperidone hydrochloride, adhering to the validation parameters set forth by the International Council for Harmonisation (ICH).
Due to the limited availability of comprehensive, publicly accessible validation studies specifically for this compound, this document utilizes a detailed, validated RP-HPLC method for Trazodone hydrochloride as a practical and scientifically sound surrogate. Trazodone shares structural similarities with Etoperidone, making its validated analytical parameters a relevant and illustrative benchmark. This approach provides a robust framework for developing and validating an analytical method for this compound.
Comparison of Analytical Method Performance
The choice between HPLC and UV-Visible Spectrophotometry typically depends on the specific requirements of the analysis, such as the need for selectivity in the presence of impurities or degradation products. HPLC offers superior specificity, while UV spectrophotometry provides a simpler, more rapid analysis suitable for routine quality control of the pure substance.
| Validation Parameter | HPLC-UV (Based on Trazodone HCl data) | UV-Visible Spectrophotometry (Typical Performance) | ICH Guideline Reference |
| Linearity Range | 20-100 µg/mL | 5-35 µg/mL | Q2(R1) |
| Correlation Coefficient (R²) | 0.999 | > 0.99[1] | Q2(R1) |
| Accuracy (% Recovery) | 97.65%[2] | 98.80%[1] | Q2(R1) |
| Precision (%RSD) | Q2(R1) | ||
| - Repeatability (Intra-day) | 0.587% | < 2% | Q2(R1) |
| - Intermediate Precision (Inter-day) | 0.978% | < 2% | Q2(R1) |
| Limit of Detection (LOD) | Typically < 1 µg/mL | Typically 1-5 µg/mL | Q2(R1) |
| Limit of Quantitation (LOQ) | Typically 1-5 µg/mL | Typically 5-15 µg/mL | Q2(R1) |
| Specificity | High (Separates from impurities) | Moderate (Interference from UV-absorbing species) | Q2(R1) |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the successful validation and transfer of analytical methods. Below are representative methodologies for HPLC and UV-Vis spectrophotometry that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms, providing selectivity against potential impurities.
-
Instrumentation : HPLC system equipped with a UV detector and a C18 analytical column.
-
Chromatographic Conditions :
-
Column : Kromasil 100-5C18 (250mm × 4.6mm, 5 µm particle size).
-
Mobile Phase : A filtered and degassed mixture of Acetonitrile, Methanol, and Water in a 40:40:20 v/v ratio.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 255 nm.
-
Injection Volume : 20 µL.
-
Retention Time : Approximately 2.34 minutes[2].
-
-
Standard Solution Preparation : Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 20-100 µg/mL).
-
Sample Solution Preparation : Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibrated linear range.
-
Validation Procedure : Validate the method according to the workflow presented in the diagram below, assessing all relevant ICH parameters.
UV-Visible Spectrophotometric Method
This method offers a simpler and more rapid approach for the quantification of this compound, particularly for routine quality control of the bulk drug.
-
Instrumentation : A UV-Visible Spectrophotometer with matched 1 cm quartz cuvettes.
-
Solvent : Water[1].
-
Procedure :
-
Determination of λmax : Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Trazodone, the λmax is observed at 246 nm[1].
-
Standard Curve Preparation : Prepare a series of standard solutions of varying concentrations (e.g., 5-35 µg/mL) and measure their absorbance at the determined λmax[1]. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis : Prepare the sample solution in the same solvent to a concentration that falls within the linearity range and measure its absorbance at λmax.
-
-
Validation Procedure : Validate the method focusing on the relevant parameters for a spectrophotometric assay as outlined in the ICH guidelines.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The logical relationship between the different validation parameters is crucial for a comprehensive assessment.
Caption: Workflow for analytical method validation as per ICH guidelines.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Etoperidone
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Etoperidone, an antidepressant drug.
While specific cross-validation studies for Etoperidone are not extensively published, this guide synthesizes available data for Etoperidone's HPLC analysis and leverages validation data from its structurally and functionally similar analogue, Trazodone, for the LC-MS/MS method. This approach provides a robust comparative framework to inform method selection for various applications, from routine quality control to sensitive bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful transfer of analytical methods. Below are representative protocols for the analysis of Etoperidone using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the quantification of Etoperidone in pharmaceutical formulations.[1]
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 v/v ratio[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 255 nm
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Etoperidone reference standard and dissolve in 100 mL of the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-50 µg/mL).[1]
-
Sample Preparation (for tablets):
-
Weigh and finely powder a minimum of 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak areas for quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the highly sensitive and selective quantification of Etoperidone in biological matrices such as human plasma, making it suitable for pharmacokinetic studies. The following protocol is based on a validated method for Trazodone.
1. Instrumentation and Conditions:
-
System: LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of methanol and 5 mM ammonium formate buffer
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Etoperidone and an internal standard (e.g., Trazodone-d6) would be determined and optimized. For Trazodone, a representative transition is m/z 372.20 → 176.00.[3]
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Etoperidone reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., human plasma) to generate a calibration curve over the desired concentration range (e.g., 5-3000 ng/mL).[4][5]
-
Sample Preparation (Protein Precipitation for Plasma):
-
To a 100 µL aliquot of plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture and then centrifuge.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.
-
3. Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
Acquire data using the optimized MRM transitions and process the results for quantification.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics for the HPLC-UV and LC-MS/MS methods for the analysis of Etoperidone. Data for the HPLC method is based on typical performance for Etoperidone analysis, while the LC-MS/MS data is extrapolated from validated methods for the structurally similar compound Trazodone.
| Parameter | HPLC-UV | LC-MS/MS (based on Trazodone data) |
| Linearity Range | 1-50 µg/mL | 5-3000 ng/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | > 0.999[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 91.5% - 104.3% (Intraday)[3] |
| Precision (% RSD) | ≤ 2.0%[1] | < 11% (Intraday and Interday)[3] |
| Limit of Detection (LOD) | ~0.1 µg/mL[2] | 0.3 ng/mL[6] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[2] | 1 ng/mL[6] |
| Selectivity | Moderate to good | Very high |
| Primary Application | Quality control of pharmaceutical formulations | Bioanalysis, pharmacokinetic studies |
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Guide to Etoperidone Hydrochloride and Other Serotonin Antagonist and Reuptake Inhibitors (SARIs)
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of etoperidone hydrochloride against other prominent Serotonin Antagonist and Reuptake Inhibitors (SARIs), such as trazodone and nefazodone, within preclinical models. The data presented herein is collated from various preclinical studies to provide a quantitative and methodological resource for evaluating the pharmacological distinctions between these compounds.
Mechanism of Action: The SARI Profile
Serotonin Antagonist and Reuptake Inhibitors (SARIs) exhibit a dual mechanism of action that distinguishes them from other classes of antidepressants like SSRIs.[1] They function by:
-
Inhibiting the Serotonin Transporter (SERT): This action blocks the reuptake of serotonin from the synaptic cleft, leading to increased availability of the neurotransmitter.
-
Antagonizing Serotonin Receptors: Primarily, SARIs are potent antagonists of the serotonin 5-HT2A receptor.[1] This antagonism is thought to mitigate certain side effects associated with increased serotonin levels, such as anxiety, insomnia, and sexual dysfunction, which can be linked to 5-HT2A receptor stimulation.[1]
Many SARIs also show affinity for other receptors, such as α1-adrenergic and H1 histaminic receptors, which contributes to their sedative properties.[1] Furthermore, the in vivo activity of these drugs is often influenced by their active metabolites, a key consideration in their overall pharmacological profile.[2][3] Trazodone, nefazodone, and etoperidone are all metabolized by the CYP3A4 enzyme into the active metabolite m-chlorophenylpiperazine (mCPP), which has its own complex effects on serotonin receptors.[2][3]
Comparative Receptor Binding Profiles
The therapeutic efficacy and side-effect profiles of SARIs are largely determined by their binding affinities for various neurotransmitter receptors and transporters. The following table summarizes the in vitro binding affinities (Ki, in nM) for etoperidone, trazodone, and nefazodone. Lower Ki values indicate higher binding affinity.
| Target | Etoperidone (Ki, nM) | Trazodone (Ki, nM) | Nefazodone (Ki, nM) | Primary Action |
| Serotonin Transporter (SERT) | 890 | ~200-800 | ~220 | Weak Reuptake Inhibitor |
| 5-HT1A Receptor | 20.2 - 85[4] | 23.6[4] | High Affinity | Antagonist / Weak Partial Agonist |
| 5-HT2A Receptor | 7.1 - 36 | 1.3 - 40 | Potent | Potent Antagonist |
| α1-Adrenergic Receptor | 38 | 10 - 50 | 2.5 - 10 | Potent Antagonist |
| α2-Adrenergic Receptor | 570 | ~200 | 50 | Moderate Antagonist |
| Histamine H1 Receptor | 3100 | ~200 | 25 | Weak to Moderate Antagonist |
| Dopamine D2 Receptor | 2300 | Very Low Affinity | 360 | Very Weak Antagonist |
Note: Ki values are compiled from multiple preclinical studies and may vary based on experimental conditions.
Comparative Preclinical Efficacy
Direct preclinical efficacy data comparing etoperidone, trazodone, and nefazodone across a wide range of behavioral models is limited in publicly accessible literature. However, data from specific predictive models provide insight into their relative potencies.
Table 3.1: Conditioned Avoidance Response (CAR) in Rats
This model is predictive of antipsychotic-like activity. The effective dose (ED50) represents the dose required to produce a 50% reduction in conditioned avoidance responding.
| Compound | ED50 (mg/kg, IP) | 95% Confidence Limits |
| Etoperidone | 10.4[1] | 8.5, 13.2 |
| Trazodone | 13.3[1] | 9.6, 18.5 |
| mCPP (metabolite) | 2.5[1] | 1.8, 3.6 |
Table 3.2: 8-OH-DPAT-Induced Reciprocal Forepaw Treading (RFT) in Rats
This assay assesses 5-HT1A receptor antagonism. The ID50 is the dose required to inhibit the 8-OH-DPAT-induced response by 50%.
| Compound | ID50 (mg/kg, IP) |
| Etoperidone | 17.4[4] |
| Trazodone | 23.8[4] |
| mCPP (metabolite) | 13.4[4] |
Comparative Pharmacokinetic Profiles
| Parameter | Etoperidone | Trazodone | Nefazodone |
| Bioavailability (%) | ~12 (Highly Variable)[5] | ~65-100[5] | ~20 (Variable)[5] |
| Time to Peak (Tmax, h) | 1.4 - 4.8[5] | ~1-2[5] | ~1[5] |
| Half-life (t½, h) | ~21.7[5] | 5 - 9[5] | 2 - 4[5] |
| Protein Binding (%) | Extensive[5] | 89 - 95[5] | >99[5] |
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Receptor Preparation: Synaptosomal membranes are prepared from specific brain regions of preclinical species (e.g., rat cerebral cortex) known to express the target receptor.
-
Radioligand Incubation: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.
-
Competitive Binding: The incubation is performed in the presence of multiple concentrations of the unlabeled test compound (e.g., etoperidone). The test compound competes with the radioligand for binding to the target receptor.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conditioned Avoidance Response (CAR) Protocol
This behavioral model assesses potential antipsychotic activity in rats.
-
Apparatus: A shuttle box with two compartments, typically equipped with a lever and a grid floor for delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is paired with an unconditioned stimulus (US), the footshock.
-
Training: Rats are trained to press a lever during the CS presentation to avoid the US. A failure to respond results in the delivery of the footshock, which can be terminated by an escape response (e.g., pressing the lever).
-
Testing: Once stable avoidance behavior is established, animals are pre-treated with the test compound (e.g., etoperidone, trazodone) or vehicle via intraperitoneal (IP) injection.
-
Data Collection: During the test session, the number of successful avoidance responses is recorded.
-
Data Analysis: The ED50, the dose of the drug that produces a 50% reduction in avoidance responding, is calculated from the dose-response curve. A selective effect is noted if the drug reduces avoidance without impairing the ability to escape the shock, indicating it is not causing simple motor impairment.[1]
8-OH-DPAT-Induced Reciprocal Forepaw Treading (RFT) Protocol
This in vivo model is used to determine the functional nature (agonist vs. antagonist) of a compound at 5-HT1A receptors in rats.
-
Animal Preparation: Rats are often pre-treated with reserpine (1.0 mg/kg, SC) to deplete endogenous monoamines, which enhances the specificity of the response to the 5-HT1A agonist.[4]
-
Drug Administration:
-
Agonist Activity: Test compounds (etoperidone, trazodone) are administered (IP) to reserpinized rats, and the animals are observed for the elicitation of RFT.
-
Antagonist Activity: To test for antagonism, rats are pre-treated with the test compound (IP) before being challenged with a dose of the selective 5-HT1A agonist 8-OH-DPAT (1.0 mg/kg, SC).[4]
-
-
Behavioral Scoring: Following drug administration, rats are observed for a set period, and the presence and frequency of RFT are scored. RFT is a characteristic stereotyped behavior indicative of 5-HT1A agonism.
-
Data Analysis: For antagonist activity, the dose of the test compound that inhibits the 8-OH-DPAT-induced RFT by 50% (ID50) is calculated.[4]
References
- 1. Blockade of conditioned avoidance responding by trazodone, etoperidone, and MCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vitro and In Vivo Correlation of Etoperidone Hydrochloride's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Etoperidone hydrochloride, a serotonin antagonist and reuptake inhibitor (SARI). To offer a thorough analysis for researchers and drug development professionals, this document contrasts Etoperidone's performance with its active metabolite, meta-chlorophenylpiperazine (mCPP), and structurally related drugs, Trazodone and Nefazodone. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of Etoperidone's pharmacological profile.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its comparators.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Target | Etoperidone | mCPP | Trazodone | Nefazodone |
| 5-HT1A Receptor | 20.2 - 85[1][2] | 18.9[1] | 23.6[1] | High Affinity[2] |
| 5-HT2A Receptor | 36[3] | Antagonist | Potent Antagonist[4] | 7.1 - 26[2] |
| 5-HT2C Receptor | - | Agonist[5] | Weak Antagonist[4] | Antagonist[2] |
| Serotonin Transporter (SERT) | 890[2] | 230 (IC50) | Moderate Affinity | ~220[2] |
| α1-Adrenergic Receptor | 38 | - | High Affinity[4] | High Affinity |
| α2-Adrenergic Receptor | 570 | - | Moderate Affinity | Moderate Affinity |
| Dopamine D2 Receptor | 2,300 | - | Weak Affinity[4] | - |
| Histamine H1 Receptor | 3,100 | - | - | - |
| Muscarinic Acetylcholine Receptor | >35,000 | - | Negligible Affinity[4] | - |
Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative In Vivo Functional Activity
| Assay | Parameter | Etoperidone | Trazodone | mCPP |
| 5-HTP-induced Head-Twitch (mice) | ED50 (mg/kg, i.p.) | 2.89[6] | Inhibits[7] | - |
| 5-HTP-induced Head-Twitch (rats) | ED50 (mg/kg, i.p.) | 2.29[6] | Inhibits[7] | - |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading (rats) | ID50 (mg/kg, IP) | 17.4[1] | 23.8[1] | 13.4[1] |
ED50 (Median Effective Dose) reflects the dose required to produce a specified effect in 50% of the population. ID50 (Median Inhibitory Dose) reflects the dose required to inhibit a specific biological response by 50%.
Table 3: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Etoperidone | Trazodone | Nefazodone | mCPP (from Etoperidone) |
| Bioavailability (%) | ~12 (highly variable)[8] | ~65 (fasting)[8] | ~20 (variable)[8] | 12 - 84 (highly variable)[8] |
| Time to Peak (Tmax) (h) | 1.4 - 4.8[8] | ~1 (fasting)[8] | ~1[8] | Delayed after parent drug[8] |
| Half-life (t½) (h) | ~21.7[8] | 5 - 9 (terminal)[8] | 2 - 4[8] | 4 - 14[8] |
| Volume of Distribution (Vd) (L/kg) | 0.23 - 0.69[8] | ~0.84[8] | 0.22 - 0.87[8] | - |
| Protein Binding (%) | Extensive[8] | 89 - 95[8] | >99[8] | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from rat frontal cortex or cultured cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Test Compounds: Etoperidone, mCPP, Trazodone, Nefazodone.
-
Non-specific Binding Control: 1 µM Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Incubation: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (e.g., 70 µg of protein).
-
50 µL of various concentrations of the test compound or buffer (for total binding) or non-specific binding control.
-
50 µL of [3H]ketanserin at a concentration at or below its Kd (e.g., 0.5 nM).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo 5-HTP-Induced Head-Twitch Response in Mice
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of a test compound.
Materials:
-
Animals: Male C57BL/6J mice.
-
Test Compound: Etoperidone.
-
Inducing Agent: 5-Hydroxytryptophan (5-HTP), a serotonin precursor.
-
Vehicle: Saline or other appropriate vehicle.
-
Observation Chambers.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room and observation chambers.
-
Drug Administration: Administer the test compound (Etoperidone) or vehicle intraperitoneally (i.p.).
-
Pretreatment Time: Allow for a pretreatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
5-HTP Administration: Administer 5-HTP (e.g., 150 mg/kg, i.p.) to induce the head-twitch response.
-
Observation: Immediately after 5-HTP administration, place the mice in the observation chambers and record the number of head twitches for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. Calculate the ED50, the dose of the drug that causes a 50% reduction in the number of head twitches.
In Vivo Microdialysis for Extracellular Serotonin Levels
Objective: To measure the effect of Etoperidone administration on extracellular serotonin concentrations in a specific brain region (e.g., frontal cortex) in freely moving rats.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic apparatus, microdialysis probes, surgical tools.
-
Microdialysis System: Syringe pump, liquid switch, fraction collector.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Test Compound: Etoperidone.
-
Artificial Cerebrospinal Fluid (aCSF): Perfusion fluid.
Procedure:
-
Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer Etoperidone (e.g., via i.p. injection).
-
Post-Dose Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and plot the time-course of the effect.
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships associated with this compound.
Caption: Signaling pathway of Etoperidone and its active metabolite mCPP at a serotonergic synapse.
Caption: Experimental workflow for a radioligand receptor binding assay.
Caption: Logical relationship illustrating the correlation of in vitro and in vivo data for Etoperidone.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Serotonergic Activities of Etoperidone and its Metabolite, m-Chlorophenylpiperazine (mCPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of the serotonergic profiles of the atypical antidepressant etoperidone and its principal active metabolite, m-chlorophenylpiperazine (mCPP). Etoperidone, a phenylpiperazine derivative, undergoes significant metabolism to mCPP, a compound with its own distinct and potent pharmacological activities that contribute significantly to the overall effects of the parent drug.[1] This document synthesizes experimental data on their receptor binding affinities and functional activities, details the methodologies of key experiments, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding.
Data Presentation: Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional activities of etoperidone and mCPP at various neurotransmitter receptors and transporters. Lower Ki values are indicative of higher binding affinity.
Table 1: Etoperidone - Receptor Binding and Functional Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 20.2 - 85[1][2] | Antagonist / Weak Partial Agonist[2] |
| 5-HT2A | 36[1] | Antagonist[1] |
| Adrenergic Receptors | ||
| α1 | 38[1] | Antagonist[1] |
| α2 | 570[1] | Antagonist[1] |
| Monoamine Transporters | ||
| Serotonin (SERT) | 890[1] | Weak Inhibitor[1] |
| Norepinephrine (NET) | 20,000[1] | Negligible[1] |
| Dopamine (DAT) | 52,000[1] | Negligible[1] |
| Other Receptors | ||
| Histamine H1 | 3,100[1] | Negligible[1] |
| Dopamine D2 | 2,300[1] | Negligible[1] |
Table 2: m-Chlorophenylpiperazine (mCPP) - Receptor Binding and Functional Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 18.9[2] | Antagonist / Weak Partial Agonist[2] |
| 5-HT1B | High Affinity | Agonist[1] |
| 5-HT2A | 32.1 | Partial Agonist / Antagonist[1] |
| 5-HT2B | 28.8 | Antagonist[1] |
| 5-HT2C | 3.4 | Partial Agonist[1][3] |
| Monoamine Transporters | ||
| Serotonin (SERT) | High Affinity (IC50 = 230 nM) | Inhibitor / Releasing Agent[1] |
Key Functional Differences and Signaling Pathways
While both etoperidone and mCPP interact with the serotonergic system, their functional outcomes at various serotonin receptor subtypes show significant divergence.
-
5-HT1A Receptor: Both etoperidone and mCPP exhibit similar, relatively high binding affinities for the 5-HT1A receptor and function predominantly as antagonists or weak partial agonists.[2] In vivo studies in reserpinized rats have shown that both compounds can inhibit the reciprocal forepaw treading induced by the 5-HT1A agonist 8-OH-DPAT, confirming their antagonistic activity at this receptor.[2]
-
5-HT2A Receptor: Etoperidone is a potent antagonist at the 5-HT2A receptor.[1] In contrast, its metabolite mCPP displays a more complex profile, acting as a partial agonist or antagonist at this receptor.[1] The 5-HT2A antagonistic property is a key feature of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of antidepressants, to which etoperidone belongs.[4]
-
5-HT2C Receptor: A crucial point of differentiation lies in their activity at the 5-HT2C receptor. While data on etoperidone's direct interaction is limited, mCPP is a potent partial agonist at this receptor.[1][3] This agonism at 5-HT2C receptors is thought to mediate many of the clinical effects of mCPP, including anxiety and appetite suppression.[1]
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay (for determining Ki)
Objective: To determine the binding affinity (Ki) of etoperidone and mCPP for various serotonin receptors.
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).
-
Test compounds (etoperidone, mCPP) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Functional Assay: Calcium Mobilization (for Gq-coupled receptors like 5-HT2A and 5-HT2C)
Objective: To determine the functional activity (agonist EC50 or antagonist IC50) of etoperidone and mCPP at Gq-coupled serotonin receptors.
Materials:
-
A stable cell line expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
A reference agonist (e.g., serotonin) for antagonist assays.
-
Test compounds (etoperidone, mCPP).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Agonist Assay (for mCPP at 5-HT2C):
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of mCPP into the wells and immediately begin recording the fluorescence signal for a set period (e.g., 1-2 minutes).
-
The peak fluorescence intensity corresponds to the calcium response.
-
-
Antagonist Assay (for etoperidone at 5-HT2A):
-
Pre-incubate the cells with varying concentrations of etoperidone for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the reference agonist (typically its EC80) and record the fluorescence signal.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log of the mCPP concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the etoperidone concentration to determine the IC50 value.
-
In Vivo Functional Assay: 8-OH-DPAT-Induced Reciprocal Forepaw Treading in Reserpinized Rats
Objective: To assess the in vivo 5-HT1A antagonistic activity of etoperidone and mCPP.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Reserpine solution.
-
8-OH-DPAT solution (5-HT1A agonist).
-
Test compounds (etoperidone, mCPP) formulated for intraperitoneal (IP) injection.
-
Observation cages.
Procedure:
-
Reserpinization: Administer reserpine to the rats (e.g., 1 mg/kg, subcutaneously) 18-24 hours prior to the experiment to deplete endogenous monoamines.[2]
-
Test Compound Administration: Administer varying doses of etoperidone, mCPP, or vehicle to different groups of reserpinized rats via IP injection.[2]
-
Agonist Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a challenge dose of 8-OH-DPAT (e.g., 1.0 mg/kg, subcutaneously).[2]
-
Behavioral Observation: Immediately place the rats in individual observation cages and score for the presence and intensity of reciprocal forepaw treading for a defined period (e.g., 30 minutes).
-
Data Analysis: Determine the dose of the test compound that inhibits the 8-OH-DPAT-induced reciprocal forepaw treading by 50% (ID50). This value is a measure of the in vivo 5-HT1A antagonist potency.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Efficacy Showdown: Etoperidone Hydrochloride vs. SSRIs in Preclinical Animal Models
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the preclinical efficacy of Etoperidone hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs) in established animal models of depression. While direct head-to-head comparative studies with quantitative behavioral data are limited due to Etoperidone's status as a withdrawn drug, this document synthesizes available data on their individual performance in key assays, details their distinct mechanisms of action, and provides standardized protocols for the most relevant behavioral tests. This information is intended to aid researchers, scientists, and drug development professionals in understanding the pharmacological nuances of these compounds.
Executive Summary
This compound, a second-generation atypical antidepressant, exhibits a complex pharmacological profile, acting as a potent antagonist at serotonin 5-HT2A and α1-adrenergic receptors, a 5-HT1A receptor antagonist, and a weak serotonin reuptake inhibitor.[1][2] Its effects are also mediated by its active metabolite, m-chlorophenylpiperazine (mCPP). In contrast, SSRIs, such as fluoxetine, sertraline, and citalopram, exert their primary therapeutic effect through the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3][4] This fundamental difference in mechanism translates to distinct downstream signaling cascades and potentially different behavioral profiles in animal models.
While both classes of drugs have demonstrated antidepressant-like effects in preclinical studies, this guide will delve into the specifics of their actions in the Forced Swim Test, Tail Suspension Test, and Novelty-Suppressed Feeding Test.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of Etoperidone and SSRIs are visualized below, highlighting their primary targets and downstream signaling consequences.
This compound Signaling Pathway
Etoperidone's multifaceted mechanism involves direct receptor antagonism and weak serotonin reuptake inhibition. Its active metabolite, mCPP, further contributes to its complex pharmacology.
SSRI Signaling Pathway
SSRIs primarily act by blocking the reuptake of serotonin, leading to a cascade of downstream events including the upregulation of neurotrophic factors.
Comparative Efficacy in Animal Models
The following tables summarize the available quantitative data for this compound and representative SSRIs in key behavioral paradigms. It is important to note the absence of direct comparative studies necessitates presenting data from separate experiments.
Forced Swim Test (FST)
This test assesses behavioral despair in rodents. A decrease in immobility time is indicative of an antidepressant-like effect.[5]
| Compound | Species | Dose | Administration | Change in Immobility Time | Reference |
| Etoperidone | Mouse/Rat | 2.89 mg/kg (mice), 2.29 mg/kg (rats) | Acute i.p. | Data on immobility time not specified, but inhibited 5-HTP induced head-twitch | [1] |
| Fluoxetine | Rat | 1.0 mg/kg | 21-28 days, oral | Significant decrease | [6] |
| Fluoxetine | Mouse | 10 & 20 mg/kg | Subchronic i.p. | Generally decreased swimming and increased immobility in some conditions | [7] |
| Citalopram | Rat | Not specified | Not specified | Increased c-Fos expression in brain regions associated with antidepressant effect | [8] |
| Sertraline | Rat | Various | 9 weeks | Initial decrease, followed by an increase in immobility | [9] |
Note: The available data for Etoperidone in the FST is indirect. The provided reference indicates its antagonistic effect on 5-HTP-induced behaviors, which is a mechanism-based assay rather than a direct measure of immobility in the FST.[1] The efficacy of SSRIs in the FST can be variable and dependent on factors such as strain, dose, and administration regimen.[10][11]
Tail Suspension Test (TST)
Similar to the FST, the TST measures behavioral despair in mice. A reduction in the duration of immobility is considered an antidepressant-like response.[12][13]
| Compound | Species | Dose | Administration | Change in Immobility Time | Reference |
| Etoperidone | Mouse | Not Available | Not Available | No direct comparative data available | |
| Fluoxetine | Mouse | Not specified | 15 days, oral | Decreased immobility time | [14] |
| Sertraline | Rat | Various | 9 weeks | Decreased immobility initially, followed by an increase | [9] |
| Escitalopram | Mouse | 10 mg/kg | Acute s.c. | Significantly reduced immobility | [15] |
Novelty-Suppressed Feeding (NSF) Test
This test assesses anxiety- and depression-related behavior by measuring the latency of a food-deprived animal to eat in a novel, anxiogenic environment. A decrease in latency to feed suggests anxiolytic and antidepressant-like effects.[16][17]
| Compound | Species | Dose | Administration | Change in Latency to Feed | Reference |
| Etoperidone | Mouse/Rat | Not Available | Not Available | No direct comparative data available | |
| Citalopram | Mouse | Not specified | 3 administrations | Significantly reduced latency | [18] |
| Various SSRIs | Rodents | Chronic | Chronic | Generally decrease latency to feed | [16][17] |
Note: While the NSF test is sensitive to chronic antidepressant treatment, specific head-to-head quantitative data between Etoperidone and SSRIs is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of findings.
Forced Swim Test (FST) - Rodent
Apparatus: A transparent cylindrical container (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30 minutes prior to the start of the experiment to acclimate.
-
Pre-test (for rats): On day 1, rats are placed in the cylinder for a 15-minute swim session. This serves to induce a state of behavioral despair.
-
Drug Administration: Animals are administered Etoperidone, an SSRI, or a vehicle control according to the study design (e.g., acute or chronic dosing schedule).
-
Test Session: 24 hours after the pre-test (for rats) or in a single session (for mice), the animal is placed back into the water-filled cylinder for a 5-6 minute test session.
-
Data Collection: The entire session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors.
Tail Suspension Test (TST) - Mouse
Apparatus: A horizontal bar elevated sufficiently high to prevent the mouse from reaching any surface.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test.
-
Suspension: A piece of adhesive tape is securely attached to the mouse's tail, approximately 1 cm from the tip. The free end of the tape is then fixed to the horizontal bar, suspending the mouse.
-
Test Duration: The mouse is suspended for a total of 6 minutes.
-
Data Collection: The entire 6-minute session is video-recorded. A trained observer, blind to the treatment groups, scores the total time the mouse remains immobile.
Novelty-Suppressed Feeding (NSF) Test - Rodent
Apparatus: A novel open-field arena (e.g., a 50 x 50 cm box with 40 cm high walls). The arena should be brightly lit to create an anxiogenic environment.
Procedure:
-
Food Deprivation: Animals are food-deprived for 24 hours prior to the test, with ad libitum access to water.
-
Drug Administration: The test compound or vehicle is administered according to the experimental design.
-
Test Environment: A single pellet of palatable food is placed in the center of the open-field arena.
-
Test Initiation: The animal is placed in a corner of the arena.
-
Data Collection: The latency for the animal to approach and take the first bite of the food pellet is recorded. The test is typically run for a maximum of 5-10 minutes.
Conclusion
References
- 1. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 8. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peta.org.uk [peta.org.uk]
- 12. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Etoperidone and Trazodone's Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
Etoperidone and Trazodone, both classified as serotonin antagonist and reuptake inhibitors (SARIs), represent a key subgroup of atypical antidepressants.[1][2][3] While structurally related as phenylpiperazine derivatives, their distinct pharmacological profiles dictate their therapeutic efficacy and side-effect profiles.[3][4] This guide provides an objective, data-driven comparison of Etoperidone and Trazodone, focusing on their receptor binding affinities, transporter interactions, and metabolic pathways to support further research and drug development.
Pharmacodynamic Profile: Receptor and Transporter Interactions
The therapeutic and adverse effects of Etoperidone and Trazodone are primarily governed by their interactions with a range of neurotransmitter receptors and transporters. Both drugs exhibit a complex pharmacology, with potent antagonism at the 5-HT2A receptor and significant affinity for α1-adrenergic receptors being hallmark characteristics.[5]
Receptor Binding Affinities
The binding affinity (Ki), measured in nanomolars (nM), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a stronger binding affinity. The data presented below summarizes the comparative binding profiles of Etoperidone and Trazodone for key central nervous system receptors.
| Receptor/Transporter | Etoperidone (Ki, nM) | Trazodone (Ki, nM) | Primary Action | Reference |
| Serotonin Receptors | ||||
| 5-HT2A | 36 | Potent Antagonist | Antagonist | [3][5] |
| 5-HT1A | 20.2 - 85 | 23.6 (Weak Antagonist/Partial Agonist) | Antagonist / Partial Agonist | [3][5][6] |
| Adrenergic Receptors | ||||
| α1-Adrenergic | 38 | Significant Affinity | Antagonist | [3][5] |
| α2-Adrenergic | 570 | Moderate Affinity | Antagonist | [3][4] |
| Monoamine Transporters | ||||
| Serotonin (SERT) | 890 | Weak Inhibitor | Reuptake Inhibition | [2][3][7] |
| Norepinephrine (NET) | 20,000 | Negligible | Reuptake Inhibition | [3] |
| Dopamine (DAT) | 52,000 | Negligible | Reuptake Inhibition | [3] |
| Other Receptors | ||||
| Histamine H1 | 3,100 | Moderate Affinity | Antagonist | [2][3][7] |
| Dopamine D2 | 2,300 | Weak Affinity | Antagonist | [3][5] |
| Muscarinic ACh | >35,000 | Negligible | Antagonist | [3] |
Signaling Pathways
The primary mechanism for both drugs involves the antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1] By blocking this receptor, Etoperidone and Trazodone inhibit the serotonin-initiated downstream signaling cascade. This action, combined with weak serotonin reuptake inhibition, is believed to contribute to their antidepressant effects while mitigating certain side effects associated with more selective serotonin reuptake inhibitors (SSRIs), such as insomnia and anxiety.[2]
Caption: Mechanism of action for SARI drugs Etoperidone and Trazodone.
Pharmacokinetic Profile: Metabolism
Both Etoperidone and Trazodone undergo extensive metabolism, primarily mediated by the cytochrome P450 enzyme system. A crucial aspect of their pharmacology is their conversion to the active metabolite, m-chlorophenylpiperazine (mCPP).[1][8]
| Parameter | Etoperidone | Trazodone | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [8][9][10] |
| Minor Metabolizing Enzyme | - | CYP2D6 | [2][4] |
| Active Metabolite | m-chlorophenylpiperazine (mCPP) | m-chlorophenylpiperazine (mCPP) | [1][2] |
| Other Metabolic Pathways | Alkyl oxidation, phenyl hydroxylation, N-dealkylation | Not extensively detailed | [10][11] |
| Protein Binding | Data not readily available | 89% to 95% | [2] |
| Elimination Half-life | ~21.7 hours | 5 to 9 hours | [2][12] |
The active metabolite, mCPP, itself has a broad spectrum of activity at serotonin receptors, acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors, which contributes significantly to the overall pharmacological effect of the parent drugs.[1][11]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake assays.
Protocol: Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[13]
-
Preparation of Receptor Source: Cell membranes expressing the target receptor are prepared from tissue homogenates or cultured cells and stored at -80°C. On the day of the assay, the membrane preparation is thawed and resuspended in a binding buffer.[14]
-
Assay Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Etoperidone or Trazodone).[5][6]
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the free, unbound radioligand.[5][14]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[14]
-
Data Analysis: A competition curve is generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol: Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)
This assay measures a compound's ability to inhibit the reuptake of neurotransmitters by their specific transporters.
-
Cell Plating: HEK-293 or other suitable cells stably expressing the human transporter of interest (e.g., hSERT) are plated in 96- or 384-well microplates and allowed to form a confluent monolayer.[15][16]
-
Compound Incubation: The cell culture medium is removed, and the cells are incubated with the test compound (Etoperidone or Trazodone) for a short period (e.g., 10 minutes) at 37°C.[15]
-
Substrate Addition: A fluorescent substrate that mimics the natural neurotransmitter is added to the wells. This substrate is actively taken up by the transporter-expressing cells. A masking dye is often included to quench any extracellular fluorescence.[16][17]
-
Detection: The plate is transferred to a fluorescence plate reader. The increase in intracellular fluorescence is measured over time (kinetic read) or at a single time point (endpoint read).[15][17]
-
Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. The IC50 value for the test compound is determined by plotting the inhibition of substrate uptake against the compound concentration. This provides a measure of the compound's potency as a transporter inhibitor.[15]
Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.
Conclusion
Etoperidone and Trazodone share a core mechanism as serotonin 2A receptor antagonists and weak serotonin reuptake inhibitors. However, subtle differences in their binding affinities for other receptors, such as 5-HT1A and adrenergic receptors, as well as their pharmacokinetic profiles, likely contribute to variations in their clinical utility and tolerability. Etoperidone, which is no longer marketed, displays a slightly different affinity profile compared to the widely used Trazodone.[3][18] Both are metabolized to the active compound mCPP, a key contributor to their overall pharmacological effect.[9] A thorough understanding of these nuanced pharmacological distinctions is essential for the rational design and development of next-generation therapeutics for depressive and anxiety disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Etoperidone - Wikipedia [en.wikipedia.org]
- 4. Trazodone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. login.medscape.com [login.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Etoperidone Hydrochloride
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and professional practice. For researchers, scientists, and drug development professionals handling etoperidone hydrochloride, a comprehensive understanding of proper disposal procedures is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the appropriate management of this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2] Individual states may also have their own, sometimes more stringent, regulations.[1] It is crucial to consult local and institutional guidelines to ensure full compliance.
Step-by-Step Disposal Protocol
When handling this compound, which is a solid crystalline powder, the primary goal is to prevent its release into the environment and to ensure the safety of all personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes:
-
Respiratory Protection: A dust respirator should be used to prevent inhalation of the powder.
-
Hand Protection: Protective gloves are required.
-
Eye Protection: Safety glasses or a face shield should be worn.
-
Skin and Body Protection: Protective clothing and boots are recommended to prevent skin contact.
Step 2: Waste Identification and Segregation
Properly categorize the this compound waste. While not specifically listed as a hazardous waste in the search results, it is prudent to handle it as a chemical substance requiring special disposal. Pharmaceutical waste is often segregated into hazardous and non-hazardous categories.[2]
-
Hazardous Pharmaceutical Waste: Typically collected in black containers.[2]
-
Non-Hazardous Pharmaceutical Waste: Typically collected in blue containers.[2]
Consult your institution's environmental health and safety (EHS) department for specific guidance on classifying this compound waste.
Step 3: Disposal Methods
Several methods are available for the disposal of pharmaceutical waste. The preferred method depends on the classification of the waste and local regulations.
-
Professional Waste Disposal Service: This is the most recommended method for laboratory and research settings. These services are equipped to handle chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: A common and effective method for destroying chemical waste. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.
-
Drug Take-Back Programs: While often geared towards consumers, some programs may accept waste from research facilities.[1][3] Check with local authorities or the DEA for authorized take-back locations.[3]
-
Landfill (with precautions): If no other options are available and if permitted by regulations, this compound may be disposed of in household trash with specific precautions. However, this is generally not the preferred method for laboratory-generated waste. If this route is necessary, the FDA recommends mixing the substance with an unappealing material like dirt, cat litter, or used coffee grounds, placing it in a sealed plastic bag, and then in the trash.[3][4]
Important: Never flush this compound down the toilet or drain.[1][5][6] This can lead to contamination of water supplies and harm to aquatic ecosystems.[1][5][7][8]
Quantitative Data Summary
While specific quantitative disposal limits for this compound were not found in the search results, the following table summarizes key characteristics relevant to its handling and disposal.
| Property | Data | Citation |
| Physical State | Solid, Crystal - Powder | |
| Color | White - Almost white | |
| Melting Point | 188°C | |
| Recommended Storage | Store in a cool, dark, tightly closed container away from oxidizing agents. | |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents. | [9] |
Experimental Protocols Cited
The provided information is based on safety data sheets and regulatory guidelines and does not cite specific experimental protocols for disposal. The disposal procedures themselves are the protocols to be followed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. fda.gov [fda.gov]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 7. epa.gov [epa.gov]
- 8. Environmental concerns and bioaccumulation of psychiatric drugs in water bodies – Conventional versus biocatalytic systems of mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Etoperidone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial procedural guidance for the safe use of Etoperidone hydrochloride in a laboratory setting, encompassing personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Equipment | Specifications and Rationale |
| Respiratory Protection | Dust respirator | To prevent inhalation of the powdered compound. Ensure the respirator is properly fitted and follows local and national regulations. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are mandatory. For activities with a potential for splashing, double gloving is required. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses | Provide a basic level of protection against dust particles. |
| Face Protection | Face shield | Required in situations where splashing or significant aerosol generation is possible, offering a broader protection area for the face. |
| Skin and Body Protection | Protective clothing | A lab coat or gown should be worn to protect the skin. |
| Protective boots | Recommended when handling larger quantities or in situations with a higher risk of spills. |
Operational Plan for Handling
Safe handling of this compound requires a structured workflow to minimize the risk of contamination and exposure.
Procedural Steps:
-
Preparation :
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
When handling the solid form of this compound, take care to prevent the formation and dispersion of dust.
-
If there is a risk of generating dust or aerosols, a local exhaust system should be used.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Post-Handling :
-
Thoroughly wash hands and face after handling the compound.
-
Clean all spills promptly. For solid spills, sweep up the material, taking care not to disperse dust, and collect it in a sealed, airtight container for disposal.
-
Decontaminate all work surfaces after use.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse the mouth with water. Seek medical advice if you feel unwell. |
Protection for First-Aiders : Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, to avoid secondary exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Waste Collection : All waste materials, including unused this compound and contaminated items (e.g., gloves, wipes), should be collected in a clearly labeled, sealed, and airtight container.
-
Regulatory Compliance : Adhere to all federal, state, and local regulations for the disposal of chemical waste.
-
Treatment Methods :
-
Incineration : One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Professional Disposal Service : It is highly recommended to use a licensed professional waste disposal service to handle the disposal of this compound.
-
-
Prohibitions : Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
No specific occupational exposure limits (OELs) for this compound have been established by major regulatory agencies. In the absence of a specific OEL, it is crucial to handle this compound with the utmost care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
